9-Deoxyforskolin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(3R,4aS,5S,6S,6aS,10S,10aS,10bR)-3-ethenyl-6,10-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-5-yl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34O6/c1-8-20(5)11-13(24)16-21(6)14(25)9-10-19(3,4)17(21)15(26)18(27-12(2)23)22(16,7)28-20/h8,14-18,25-26H,1,9-11H2,2-7H3/t14-,15-,16+,17-,18-,20-,21+,22-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUZLHDUTVMZSEV-WESICCPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C2C(CCC(C2(C3C1(OC(CC3=O)(C)C=C)C)C)O)(C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@H]3[C@@]1(O[C@@](CC3=O)(C)C=C)C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90541674 | |
| Record name | (3R,4aS,5S,6S,6aS,10S,10aS,10bR)-3-Ethenyl-6,10-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
394.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
84048-28-2 | |
| Record name | 9-Deoxyforskolin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=84048-28-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3R,4aS,5S,6S,6aS,10S,10aS,10bR)-3-Ethenyl-6,10-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxododecahydro-1H-naphtho[2,1-b]pyran-5-yl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90541674 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-Deoxyforskolin from Coleus forskohlii | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Biosynthesis of 9-Deoxyforskolin in Coleus forskohlii: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Forskolin, a labdane diterpenoid isolated from the roots of Coleus forskohlii, is a well-known activator of adenylyl cyclase with significant therapeutic applications. The biosynthesis of forskolin and its derivatives, including the notable intermediate 9-deoxyforskolin, involves a complex series of enzymatic reactions. This technical guide provides an in-depth overview of the this compound biosynthesis pathway, detailing the key enzymes, their functions, and relevant quantitative data. Furthermore, it offers comprehensive experimental protocols for the heterologous expression of pathway genes in Nicotiana benthamiana and Saccharomyces cerevisiae, as well as analytical methods for the identification and quantification of this compound and its precursors. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the study and application of this important class of natural products.
The this compound Biosynthesis Pathway
The biosynthesis of this compound in Coleus forskohlii is a multi-step process that begins with the universal precursors of terpenoids, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), derived from the methylerythritol phosphate (MEP) pathway. These precursors are converted to the C20 compound geranylgeranyl pyrophosphate (GGPP).
The committed steps towards forskolin and its derivatives begin with the cyclization of GGPP. A pair of diterpene synthases, CfTPS2 and CfTPS3, catalyze the formation of the labdane scaffold, 13R-manoyl oxide[1]. This intermediate is then subjected to a series of oxidative modifications by cytochrome P450 monooxygenases (CYPs) and subsequent acetylation by acetyltransferases[1][2].
The formation of 9-deoxy-7-deacetylforskolin from 13R-manoyl oxide is catalyzed by the cytochrome P450 enzyme CfCYP76AH11[3]. Further enzymatic steps, including acetylation, are required to produce other forskolin-related compounds. The overall pathway leading to this compound and related compounds is depicted below.
References
Unveiling the Adenylyl Cyclase-Independent Mechanisms of 9-Deoxyforskolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Deoxyforskolin, a derivative of the labdane diterpene forskolin, is widely recognized as a valuable research tool. Unlike its parent compound, this compound and its close analog, 1,9-dideoxyforskolin, do not activate adenylyl cyclase, the enzyme responsible for cyclic AMP (cAMP) production. This unique property makes them ideal negative controls in studies investigating cAMP-mediated signaling. However, emerging evidence reveals that these molecules are not merely inert bystanders. They possess distinct biological activities that are independent of adenylyl cyclase, opening new avenues for therapeutic exploration and demanding a more nuanced interpretation of experimental results.
This technical guide provides an in-depth exploration of the adenylyl cyclase-independent mechanisms of action of this compound and its analogs. We will delve into its direct interactions with ion channels and membrane transporters, presenting quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways and workflows.
Core Adenylyl Cyclase-Independent Mechanisms
The primary adenylyl cyclase-independent actions of this compound and its analogs involve the direct modulation of membrane-bound proteins, leading to significant physiological effects. These include the inhibition of voltage-sensitive calcium channels (VSCCs), nicotinic acetylcholine receptors (nAChRs), and glucose transporters (GLUTs), as well as a modulatory role in superoxide production.
Inhibition of Voltage-Sensitive Calcium Channels (VSCCs)
1,9-dideoxyforskolin, a close structural analog of this compound, has been shown to act as a blocker of voltage-sensitive calcium channels. This action is independent of cAMP, as 1,9-dideoxyforskolin does not stimulate adenylyl cyclase.
Quantitative Data: Inhibition of VSCCs by 1,9-Dideoxyforskolin
| Parameter | Value | Cell Type | Experimental Condition | Reference |
| Inhibition of K+-induced Ca2+ influx | ~80% | PC12 cells | 10 µM 1,9-dideoxyforskolin | [1] |
| Inhibition of high K+-induced contraction | Potent | Rat Aorta | Not specified | [2] |
Experimental Protocol: Measurement of Intracellular Calcium Influx in PC12 Cells
This protocol outlines the measurement of changes in intracellular calcium concentration ([Ca2+]i) using the ratiometric fluorescent indicator Fura-2 AM.
-
Cell Culture: PC12 cells are cultured on collagen-coated glass coverslips.
-
Fura-2 AM Loading:
-
Prepare a loading buffer containing Fura-2 AM (typically 2-5 µM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution, HBSS) supplemented with a dispersing agent like Pluronic F-127.
-
Incubate the cells with the Fura-2 AM loading buffer for 30-60 minutes at 37°C in the dark.
-
Wash the cells with fresh HBSS to remove extracellular dye and allow for de-esterification of the Fura-2 AM within the cells for approximately 30 minutes.
-
-
Fluorescence Imaging:
-
Mount the coverslip onto the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.
-
Excite the Fura-2 loaded cells alternately with light at 340 nm and 380 nm, and measure the fluorescence emission at ~510 nm.
-
Establish a stable baseline fluorescence ratio (340/380 nm).
-
-
Experimental Treatment:
-
Perfuse the cells with a high potassium (e.g., 70 mM K+) solution to induce membrane depolarization and open VSCCs, leading to Ca2+ influx.
-
In a separate experiment, pre-incubate the cells with this compound or 1,9-dideoxyforskolin (e.g., 10 µM) for a specified period before depolarization with the high K+ solution.
-
-
Data Analysis:
-
The ratio of the fluorescence intensities at the two excitation wavelengths (F340/F380) is proportional to the intracellular calcium concentration.
-
Calculate the change in the fluorescence ratio upon depolarization in the presence and absence of the inhibitor to determine the percentage of inhibition of Ca2+ influx.
-
Signaling Pathway and Experimental Workflow
Noncompetitive Inhibition of Nicotinic Acetylcholine Receptors (nAChRs)
Forskolin and its adenylyl cyclase-inactive analogs can directly interact with and inhibit the function of nAChRs. This inhibition is noncompetitive, meaning the inhibitor does not bind to the same site as the endogenous ligand, acetylcholine (ACh).
Quantitative Data: Inhibition of nAChRs by Forskolin
| Parameter | Value | Receptor Type | Experimental System | Reference |
| Ki | 6.5 µM | Torpedo electroplax nAChR | Xenopus oocytes | [3] |
| Ki | 22 µM | Mouse muscle nAChR | Xenopus oocytes | [3] |
Note: Data for this compound is not available, but forskolin's cAMP-independent action is indicative.
Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes
-
Oocyte Preparation and Receptor Expression:
-
Harvest oocytes from Xenopus laevis.
-
Inject cRNA encoding the subunits of the desired nAChR (e.g., Torpedo or mouse muscle subunits) into the oocytes.
-
Incubate the oocytes for 2-5 days to allow for receptor expression on the plasma membrane.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with a physiological buffer (e.g., Ringer's solution).
-
Impale the oocyte with two microelectrodes, one for voltage clamping and one for current recording.
-
Clamp the oocyte membrane potential at a holding potential (e.g., -60 mV).
-
-
Experimental Procedure:
-
Apply acetylcholine (ACh) to the oocyte to elicit an inward current mediated by the expressed nAChRs.
-
Establish a stable baseline response to a fixed concentration of ACh.
-
Co-apply different concentrations of this compound with the same concentration of ACh and record the resulting currents.
-
Perform a washout with Ringer's solution to ensure the reversibility of the inhibition.
-
-
Data Analysis:
-
Measure the peak amplitude of the ACh-elicited currents in the presence and absence of the inhibitor.
-
Construct a dose-response curve for the inhibition by this compound.
-
Calculate the IC50 and, through further kinetic analysis (e.g., Schild plot), determine the inhibition constant (Ki) and the nature of the inhibition (competitive vs. noncompetitive).
-
Signaling Pathway and Experimental Workflow
Inhibition of Glucose Transporters (GLUTs)
Forskolin and its derivatives have been shown to directly inhibit the function of glucose transporters, particularly GLUT1, which is responsible for basal glucose uptake in many cell types. This inhibition is independent of cAMP and occurs through direct binding to the transporter.
Quantitative Data: Inhibition of GLUT1 by Forskolin
| Parameter | Value | Transporter | Experimental System | Reference |
| Kd | 1.8 µM | GLUT1 | Reconstituted human red cell glucose transporter in proteoliposomes | [4] |
Note: Data for this compound is not available, but forskolin's cAMP-independent action is indicative.
Experimental Protocol: Frontal Affinity Chromatography with Reconstituted GLUT1
-
GLUT1 Purification and Reconstitution:
-
Purify GLUT1 from a source such as human erythrocytes.
-
Reconstitute the purified GLUT1 into liposomes (proteoliposomes) of a defined lipid composition.
-
-
Column Preparation:
-
Immobilize the GLUT1-containing proteoliposomes onto a chromatography support matrix to create an affinity column.
-
-
Frontal Affinity Chromatography:
-
Equilibrate the column with a running buffer.
-
Continuously apply a solution containing a known concentration of a reporter ligand that binds to GLUT1 (e.g., cytochalasin B) to the column until the concentration of the ligand eluting from the column is equal to the applied concentration (steady state).
-
In a subsequent run, include a competitive inhibitor (this compound) in the mobile phase along with the reporter ligand.
-
-
Data Analysis:
-
The presence of a competitive inhibitor will reduce the binding of the reporter ligand to the immobilized GLUT1, resulting in an earlier elution of the reporter ligand.
-
By measuring the change in the elution volume of the reporter ligand at different concentrations of the inhibitor, the dissociation constant (Kd) of the inhibitor for GLUT1 can be calculated.
-
Signaling Pathway and Experimental Workflow
Modulation of Superoxide Production
Forskolin has been observed to have a bimodal, cAMP-independent effect on superoxide anion generation in isolated osteoclasts, being stimulatory at low doses and inhibitory at higher doses. While the precise molecular target for this effect is not fully elucidated, it highlights another area of adenylyl cyclase-independent activity. In human neutrophils, forskolin inhibits fMLP-induced superoxide production, an effect linked to the inhibition of intracellular calcium mobilization, which could be a consequence of its action on calcium channels as described above.
Experimental Protocol: Measurement of Superoxide Production in Neutrophils
-
Neutrophil Isolation:
-
Isolate human neutrophils from fresh whole blood using density gradient centrifugation (e.g., with Ficoll-Paque).
-
-
Superoxide Detection:
-
Use a chemiluminescence assay with a probe like lucigenin or luminol, or a fluorescence assay with a probe like dihydroethidium (DHE).
-
-
Experimental Procedure:
-
Pre-incubate the isolated neutrophils with various concentrations of this compound.
-
Stimulate the neutrophils with an agonist such as N-formylmethionyl-leucyl-phenylalanine (fMLP) to induce a respiratory burst and superoxide production.
-
Measure the chemiluminescence or fluorescence signal over time using a luminometer or fluorescence plate reader.
-
-
Data Analysis:
-
Quantify the total or peak superoxide production in the presence and absence of this compound.
-
Construct a dose-response curve to evaluate the inhibitory or stimulatory effects.
-
Experimental Workflow
Conclusion
This compound and its analogs are more than just inactive controls for adenylyl cyclase. Their ability to directly interact with and modulate the function of key membrane proteins, such as ion channels and transporters, underscores the importance of careful experimental design and interpretation. The adenylyl cyclase-independent effects of these compounds present both a challenge and an opportunity. For researchers using them as negative controls, awareness of these off-target effects is crucial. For drug development professionals, these cAMP-independent actions may represent novel starting points for the design of therapeutics targeting a range of conditions, from cardiovascular disease to metabolic disorders. This guide provides a foundational understanding of these mechanisms, empowering the scientific community to leverage the unique properties of this compound in their research endeavors.
References
9-Deoxyforskolin: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural sources, isolation, and purification of 9-Deoxyforskolin, a labdane diterpene and a close structural analog of the well-known adenylyl cyclase activator, forskolin. This document details the primary plant source, methodologies for extraction and purification, and insights into its mechanism of action, complete with quantitative data and experimental workflows.
Natural Sources of this compound
The principal natural source of this compound is the plant Coleus forskohlii (synonymous with Plectrananthus barbatus), a member of the mint family, Lamiaceae.[1][2] This plant is indigenous to subtropical and temperate regions of India, Nepal, and Thailand. This compound is one of several diterpenoids found in the plant, co-occurring with forskolin, deacetylforskolin, and 1,9-dideoxyforskolin.[1][2] These compounds are primarily concentrated in the root tubers of the plant, although they have also been detected in the stems.[3]
The presence of a variety of structurally related diterpenoids in C. forskohlii necessitates robust purification methods to isolate this compound for research and drug development purposes.
Isolation and Purification of this compound
The isolation of this compound from Coleus forskohlii involves a multi-step process encompassing extraction, separation, and purification. While specific protocols solely for this compound are not extensively detailed in the literature, methodologies for the separation of diterpenoid mixtures from C. forskohlii can be effectively adapted.
Extraction
The initial step involves the extraction of crude diterpenoids from the dried and powdered plant material, typically the roots. Various organic solvents have been utilized for this purpose, with the choice of solvent influencing the extraction efficiency of different diterpenoids.
Experimental Protocol: Solvent Extraction of Diterpenoids from Coleus forskohlii
-
Plant Material Preparation: Dried roots of Coleus forskohlii are ground into a coarse powder to increase the surface area for solvent penetration.
-
Solvent Selection: Common solvents for extraction include methanol, ethanol, chloroform, and toluene.[1][3][4] Methanol and ethanol have been shown to be particularly effective for extracting forskolin, a close analog, suggesting their suitability for this compound.[4]
-
Extraction Method:
-
Soxhlet Extraction: The powdered root material is placed in a thimble and continuously extracted with the chosen solvent in a Soxhlet apparatus. This method ensures thorough extraction but requires elevated temperatures.[1]
-
Maceration: The plant material is soaked in the solvent for an extended period (e.g., 3 hours, repeated multiple times) with continuous stirring at room temperature.[5]
-
-
Concentration: The resulting extract is filtered and then concentrated under reduced pressure using a rotary evaporator to yield a semi-solid residue.
Chromatographic Separation and Purification
The crude extract, containing a mixture of diterpenoids and other phytochemicals, requires further separation and purification. Column chromatography and preparative thin-layer chromatography (TLC) are the primary techniques employed for this purpose.
Experimental Protocol: Chromatographic Isolation of this compound
-
Column Chromatography (Initial Separation):
-
Adsorbent: Silica gel or activated charcoal is commonly used as the stationary phase.[3][6]
-
Elution: The crude extract is loaded onto the column and eluted with a solvent gradient of increasing polarity. A common solvent system is a mixture of toluene and ethyl acetate.[7] Fractions are collected and monitored by analytical TLC.
-
-
Preparative Thin-Layer Chromatography (Fine Purification):
-
Stationary Phase: Silica gel plates are used.
-
Mobile Phase: A solvent system of toluene:ethyl acetate (e.g., 70:30 v/v) has been shown to effectively separate the major diterpenoids from C. forskohlii, including this compound.[7]
-
Visualization and Isolation: The separated bands are visualized under UV light. The band corresponding to this compound (identified by comparison with a standard or by subsequent spectroscopic analysis) is scraped from the plate, and the compound is eluted from the silica with a suitable solvent (e.g., ethyl acetate).
-
-
Crystallization: The purified this compound can be further purified by recrystallization from a solvent mixture such as ethyl acetate and n-hexane to obtain a crystalline solid.[3]
Quantitative Data
Quantitative data on the yield of this compound from Coleus forskohlii is not extensively reported in the literature. However, data on the closely related and more abundant compound, forskolin, provides a useful benchmark. The yield of forskolin is highly dependent on the extraction method and solvent used.
| Extraction Method | Solvent | Reported Forskolin Yield (% w/w) | Reference |
| Soxhlet Extraction | Methanol | 2.91 | [4] |
| Soxhlet Extraction | Ethanol | 2.59 | [4] |
| Maceration | Chloroform | 0.103 (from stem) | [3] |
| Soxhlet Extraction | Toluene | Not specified | [1] |
Note: The yield of this compound is expected to be lower than that of forskolin as it is a minor constituent.
Signaling Pathway and Mechanism of Action
Similar to forskolin, this compound is known to be an activator of adenylyl cyclase (AC), a key enzyme in cellular signaling. The activation of adenylyl cyclase leads to an increase in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).
References
- 1. Extraction and elemental analysis of Coleus forskohlii extract - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simultaneous Quantification of Forskolin and Iso-Forskolin in Coleus forskohlii (Wild.) Briq. and Identification of Elite Chemotype, Collected from Eastern Ghats (India) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpsonline.com [ijpsonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Simple and rapid method for the isolation of forskolin from Coleus forskohlii by charcoal column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Analysis of 9-Deoxyforskolin and Forskolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparative analysis of the biological activities of 9-Deoxyforskolin and its parent compound, forskolin. Both are labdane diterpenes derived from the plant Coleus forskohlii, renowned for their ability to activate adenylyl cyclase (AC) and elevate intracellular cyclic AMP (cAMP) levels.[1][2][3] This guide details their mechanism of action, comparative potency, and the experimental protocols used to evaluate their activity, supplemented with visual representations of key biological pathways and experimental workflows.
Core Mechanism of Action: Adenylyl Cyclase Activation
Forskolin and its derivatives, including this compound, exert their primary biological effect by directly activating most isoforms of mammalian adenylyl cyclase (AC), with the exception of AC9.[4][5][6] AC is a transmembrane enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cAMP, a crucial second messenger in numerous signal transduction pathways.[1][7] The elevation of intracellular cAMP levels triggers a cascade of downstream events, primarily through the activation of Protein Kinase A (PKA), which in turn phosphorylates various target proteins, modulating a wide array of cellular functions.[7][8]
The interaction with adenylyl cyclase involves a two-step mechanism. The initial step, driven by hydrophobic interactions, is the binding of the diterpene to the enzyme, which promotes the assembly of the C1 and C2 catalytic subunits of AC.[4][9] The second step, which leads to the activation of catalysis, is critically dependent on the formation of a hydrogen bond between the C1-hydroxyl group of the forskolin molecule and the Val506 residue of the C1 catalytic subunit.[4][9]
Comparative Biological Activity: this compound vs. Forskolin
While both compounds are potent activators of adenylyl cyclase, there are subtle but significant differences in their efficacy. The absence of the hydroxyl group at the 9-position in this compound results in a slightly reduced potency compared to forskolin in activating the catalytic function of adenylyl cyclase. However, its ability to induce the assembly of the AC catalytic subunits is comparable to that of forskolin.[4][9]
This distinction highlights the structural nuances that govern the interaction with adenylyl cyclase. While the core labdane structure is essential for binding, specific hydroxyl groups, particularly at the C1 position, are critical for maximal activation. Derivatives lacking the 1α- and 9α-hydroxy functions exhibit a marked reduction in activity.[10]
| Parameter | Forskolin | This compound | Reference |
| Molecular Formula | C22H34O7 | C22H34O6 | [2][11] |
| Molecular Weight | 410.5 g/mol | 394.50 g/mol | [11][12] |
| Primary Target | Adenylyl Cyclase (most isoforms except AC9) | Adenylyl Cyclase (most isoforms except AC9) | [4][5][6] |
| Mechanism of Action | Direct activation of adenylyl cyclase, leading to increased intracellular cAMP. | Direct activation of adenylyl cyclase, leading to increased intracellular cAMP. | [1][7] |
| Adenylyl Cyclase C1/C2 Subunit Assembly Efficacy | High | High (comparable to Forskolin) | [4][9] |
| Adenylyl Cyclase Catalytic Activation Efficacy | High | Moderately High (slightly lower than Forskolin) | [4][9] |
Signaling Pathway of Forskolin and this compound
The activation of adenylyl cyclase by forskolin or this compound initiates a well-characterized signaling cascade. The resulting increase in intracellular cAMP has pleiotropic effects on cellular function.
Experimental Protocols
The evaluation of the biological activity of forskolin and its derivatives primarily relies on assays that measure the activation of adenylyl cyclase and the subsequent production of cAMP.
Adenylyl Cyclase Activity Assay
This assay directly measures the enzymatic activity of adenylyl cyclase in cell lysates or purified membrane preparations.
Principle: The assay quantifies the conversion of ATP to cAMP in the presence of the test compound. The amount of cAMP produced is then determined, often using a competitive binding assay or fluorescence-based methods.
Detailed Methodology:
-
Cell Culture and Lysate Preparation:
-
Culture cells (e.g., HEK293T cells overexpressing a specific AC isoform) under standard conditions.[13]
-
Treat cells with the desired concentrations of forskolin, this compound, or vehicle control for a specified duration.
-
Harvest the cells and lyse them in a suitable buffer (e.g., 20 mM Tris buffer, pH 7.4 with protease inhibitors).[13]
-
Determine the protein concentration of the lysate using a standard method like the Bradford assay.[13]
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture containing the cell lysate, a buffer system, ATP, and cofactors such as MgCl2.
-
Initiate the reaction by adding the test compounds (forskolin or this compound) at various concentrations.
-
Incubate the reaction mixture at a controlled temperature (e.g., 30°C or 37°C) for a defined period (e.g., 10-30 minutes).[14]
-
-
cAMP Detection:
-
Terminate the reaction, typically by heat inactivation or the addition of a stop solution.
-
Measure the amount of cAMP produced. This can be achieved through various methods, including:
-
Radioimmunoassay (RIA): A competitive binding assay using a radiolabeled cAMP tracer.
-
Enzyme-Linked Immunosorbent Assay (ELISA): A competitive immunoassay using an antibody specific for cAMP.
-
Fluorescence-Based Assays: Utilizing fluorescently labeled cAMP analogs or biosensors that change their fluorescence properties upon binding to cAMP.[13]
-
-
-
Data Analysis:
-
Generate dose-response curves by plotting the amount of cAMP produced against the concentration of the test compound.
-
Calculate key parameters such as the EC50 (half-maximal effective concentration) to compare the potencies of forskolin and this compound.
-
Fluorescence Spectroscopy for C1/C2 Subunit Assembly
This method assesses the ability of compounds to induce the assembly of the catalytic subunits of adenylyl cyclase.
Principle: This technique often utilizes Fluorescence Resonance Energy Transfer (FRET) or changes in the fluorescence of a reporter probe, such as 2',3'-O-(N-methylanthraniloyl)-guanosine 5'-triphosphate (MANT-GTP), to monitor the interaction between the C1 and C2 subunits.[4][9]
Detailed Methodology:
-
Protein Purification:
-
Purify the catalytic subunits of adenylyl cyclase (C1 and C2).[4]
-
-
Fluorescence Measurement:
-
In a suitable buffer, mix the purified C1 and C2 subunits with the fluorescent probe (e.g., MANT-GTP).
-
Add varying concentrations of forskolin or this compound.
-
Measure the fluorescence signal using a spectrofluorometer. An increase in FRET or a change in the direct fluorescence of MANT-GTP indicates the assembly of the C1/C2 complex.[4][9]
-
-
Data Analysis:
-
Plot the change in fluorescence against the compound concentration to determine the efficacy of each compound in promoting subunit assembly.
-
Logical Relationship of Forskolin Analogs and AC Activation
The ability of a forskolin analog to activate adenylyl cyclase is contingent on its structural features, which dictate its interaction with the enzyme.
Conclusion
Both this compound and forskolin are valuable pharmacological tools for studying the cAMP signaling pathway. While forskolin remains the more potent activator of adenylyl cyclase's catalytic activity, this compound is also a robust activator, demonstrating comparable efficacy in promoting the assembly of the enzyme's catalytic subunits.[4][9] The subtle differences in their activity underscore the critical role of specific structural motifs in the interaction with and activation of adenylyl cyclase. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of these and other novel modulators of this important signaling pathway.
References
- 1. Forskolin - Wikipedia [en.wikipedia.org]
- 2. Progress in heterologous biosynthesis of forskolin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and elemental analysis of Coleus forskohlii extract - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Differential Interactions of the Catalytic Subunits of Adenylyl Cyclase with Forskolin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Conversion of forskolin-insensitive to forskolin-sensitive (mouse-type IX) adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forskolin | Cell Signaling Technology [cellsignal.com]
- 9. researchgate.net [researchgate.net]
- 10. Structure-activity relationships for activation of adenylate cyclase by the diterpene forskolin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
- 12. Forskolin, Adenylyl cyclase activator (CAS 66575-29-9) | Abcam [abcam.com]
- 13. Characterization of Adenylyl Cyclase Isoform 6 Residues Interacting with Forskolin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. US20090305271A1 - In Vitro Assay Based on Camp Levels Modulated by Gi-Coupled Receptors - Google Patents [patents.google.com]
9-Deoxyforskolin as a Pregnane X Receptor (PXR) Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Deoxyforskolin, a naturally occurring diterpenoid and an analog of forskolin, has been identified as an agonist of the Pregnane X Receptor (PXR). PXR is a critical nuclear receptor primarily expressed in the liver and intestines, where it functions as a xenobiotic sensor. Upon activation, PXR regulates the transcription of a wide array of genes involved in drug metabolism and transport, most notably the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding the interaction of compounds like this compound with PXR is paramount for drug development, as it can predict potential drug-drug interactions and inform on the compound's own metabolic fate. This technical guide provides a comprehensive overview of this compound's role as a PXR agonist, summarizing available data, outlining experimental methodologies, and illustrating key pathways.
Quantitative Data Summary
While specific quantitative data for this compound's interaction with PXR is limited in publicly available literature, data for the related compound, forskolin, provides a valuable reference point for its potency.
| Compound | Parameter | Value | Receptor | Assay Type | Reference |
| Forskolin | EC50 | 0.4–12 µM | Human PXR | In vitro PXR activation assay | [1] |
| This compound | Activity | PXR Agonist | Human and Mouse PXR | In vitro activation assays | [1][2] |
Mechanism of Action: PXR Activation
This compound functions as a PXR agonist, initiating a signaling cascade that leads to the increased expression of target genes. Unlike its parent compound forskolin, this compound does not activate adenylyl cyclase, making it a useful tool to study PXR activation independent of cAMP signaling pathways.[2][3] The established mechanism involves the displacement of corepressors and the recruitment of coactivators to the PXR complex.[2]
The signaling pathway for PXR activation by an agonist like this compound is as follows:
Experimental Protocols
The following sections detail generalized protocols for key experiments used to characterize this compound as a PXR agonist. These are based on standard methodologies and should be optimized for specific laboratory conditions.
Cell-Based PXR Reporter Gene Assay
This assay is a primary method for identifying and characterizing PXR agonists. It utilizes a host cell line engineered to express PXR and a reporter gene (e.g., luciferase) under the control of a PXR-responsive promoter, such as that of CYP3A4.
Workflow:
Detailed Methodology:
-
Cell Culture: Maintain a stable cell line, such as DPX2™ cells which harbor the human PXR gene and a luciferase reporter linked to CYP3A4 promoters, in the recommended growth medium.
-
Plating: Seed the cells into a 96-well white, clear-bottom plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in the appropriate dosing medium. The concentration range should bracket the expected EC50 (e.g., based on forskolin data, 0.1 to 100 µM). Also include a vehicle control (e.g., DMSO) and a positive control (e.g., rifampicin).
-
Incubation: Remove the growth medium from the cells and add the compound dilutions. Incubate the plate for 24 to 48 hours at 37°C in a CO2 incubator.
-
Lysis and Luminescence Reading: After incubation, lyse the cells using a suitable lysis buffer. Add a luciferase assay reagent to the lysate and measure the luminescence using a plate reader.
-
Data Analysis: Normalize the luminescence readings to the vehicle control. Plot the normalized data against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Quantitative PCR (qPCR) for Target Gene Expression
qPCR is used to quantify the induction of PXR target gene mRNA, such as CYP3A4, in response to treatment with this compound. This provides a direct measure of the functional consequence of PXR activation.
Workflow:
Detailed Methodology:
-
Cell Treatment: Culture primary human hepatocytes or a suitable human hepatoma cell line (e.g., HepG2) and treat with this compound at a concentration known to activate PXR (e.g., 10 µM) for a specified time (e.g., 24-72 hours). Include vehicle and positive controls.
-
RNA Isolation: Harvest the cells and isolate total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the isolated RNA using a reverse transcription kit.
-
qPCR: Perform real-time PCR using a qPCR instrument and a SYBR Green or probe-based assay. Use primers specific for the target gene (e.g., CYP3A4) and a stable housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative mRNA expression of the target gene using the ΔΔCt method. The results are typically expressed as fold induction over the vehicle-treated control.
Coactivator Recruitment Assay
This assay directly measures the ability of a ligand to promote the interaction between PXR and a coactivator protein, such as SRC-1. This provides mechanistic insight into the agonistic activity of the compound.
Workflow:
Detailed Methodology (Example using TR-FRET):
-
Reagents: Use a purified, tagged PXR ligand-binding domain (LBD), a fluorescently labeled coactivator peptide (containing an LXXLL motif), and a lanthanide-labeled antibody that binds to the PXR-LBD tag.
-
Assay Setup: In a microplate, combine the PXR-LBD, the labeled coactivator peptide, the lanthanide-labeled antibody, and varying concentrations of this compound.
-
Incubation: Incubate the plate at room temperature for a specified period to allow the components to reach equilibrium.
-
TR-FRET Measurement: Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal using a suitable plate reader. An increase in the FRET signal indicates the proximity of the donor (lanthanide) and acceptor (fluorescent label on the peptide), signifying coactivator recruitment.
-
Data Analysis: Plot the TR-FRET ratio against the concentration of this compound to determine the EC50 for coactivator recruitment.
Conclusion
This compound is a valuable tool for studying the activation of the Pregnane X Receptor. Its ability to act as a PXR agonist, leading to the induction of key drug-metabolizing enzymes like CYP3A4, highlights its importance in the context of drug metabolism and potential drug-drug interactions. The experimental protocols outlined in this guide provide a framework for the further characterization of this compound and other potential PXR modulators. Further research to determine a precise EC50 value and to delineate the full spectrum of PXR target genes regulated by this compound will be crucial for a complete understanding of its pharmacological profile.
References
- 1. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Induction of drug metabolism by forskolin: the role of the pregnane X receptor and the protein kinase a signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Screening Method for the Identification of Compounds That Activate Pregnane X Receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Early-Stage Research on 9-Deoxyforskolin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a comprehensive overview of the early-stage research on 9-Deoxyforskolin derivatives, potent analogs of the natural diterpenoid forskolin. This document delves into their synthesis, biological activities, and therapeutic potential, with a focus on their interactions with key signaling pathways. Quantitative data is presented in structured tables for comparative analysis, and detailed experimental methodologies are provided for key cited experiments.
Introduction
Forskolin, isolated from the roots of Coleus forskohlii, is a well-established activator of adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. The 9-hydroxy group is considered crucial for this activity. However, derivatives lacking this functional group, known as this compound derivatives, have emerged as valuable pharmacological tools and potential therapeutic agents with distinct biological profiles. This guide explores the synthesis and biological evaluation of these derivatives, highlighting their structure-activity relationships and diverse cellular effects.
Synthesis of this compound Derivatives
The chemical modification of the this compound scaffold has yielded a variety of derivatives. A key precursor, this compound, is often obtained as a byproduct during the isolation of forskolin from Coleus forskohlii.[1] Synthetic strategies primarily focus on the modification of the hydroxyl groups at positions 1, 6, and 7.
General Synthetic Strategy: Conversion of this compound
A patented process outlines a method for the stereoselective synthesis of forskolin from this compound, which can be adapted for the preparation of various derivatives.[1] The core of this process involves the protection of the 6β and 7β hydroxyl groups, followed by the introduction of a 9α-hydroxyl group. By modifying the reagents and reaction conditions, this process can be tailored to introduce other functionalities at the 9-position or to derivatize other positions of the this compound molecule.
Experimental Protocol: General Procedure for the Hydrolysis of 7-Acetyl-9-deoxyforskolin
-
To a stirred solution of 7-acetoxy-1α,6β-dihydroxy-8,13-epoxy-labd-14-en-11-one (a this compound precursor) in reagent-grade methanol (undried), add potassium carbonate.[1]
-
Stir the mixture at room temperature for approximately 3 hours.[1]
-
Partition the reaction mixture between ether and water.[1]
-
Separate the organic phase and extract the aqueous phase with ether.[1]
-
Combine the organic phases and dry over magnesium sulfate.[1]
-
Filter and remove the solvent in vacuo to yield the hydrolyzed product.[1]
Biological Activity and Quantitative Data
This compound derivatives exhibit a range of biological activities, from modulation of adenylyl cyclase and glucose transport to anticancer effects. The absence of the 9-hydroxyl group significantly alters the interaction with adenylyl cyclase, and in some cases, unmasks activities at other cellular targets.
Modulation of Adenylyl Cyclase
While forskolin is a potent activator of most adenylyl cyclase isoforms, the activity of this compound derivatives is more nuanced. Some derivatives, like 1,9-dideoxyforskolin, are inactive as direct activators of adenylyl cyclase.[2] However, other modifications can retain or even enhance selectivity for specific AC isoforms. For instance, certain 6- and 7-substituted forskolin derivatives show increased selectivity for cardiac adenylyl cyclase (isoform V).[3]
Inhibition of Glucose Transport
Several forskolin analogs, including 1,9-dideoxyforskolin, have been shown to inhibit glucose transport. This activity appears to be independent of adenylyl cyclase activation.
Anticancer Activity
Recent studies have explored the anticancer potential of this compound derivatives. For example, a series of novel forskolin isoxazole derivatives have demonstrated potent anti-cancer activity against breast cancer cell lines.
Table 1: Quantitative Biological Data of Selected this compound Derivatives
| Derivative | Target/Assay | Cell Line/System | Activity | Value | Citation |
| 1,9-dideoxyforskolin | Adenylyl Cyclase Activation | - | EC50 | > 100 µM | [2] |
| 1,9-dideoxyforskolin | Glucose Transport Inhibition | Rat Adipocyte Membranes | EC50 | 12.8 µM | |
| Forskolin Isoxazole Derivative 14f | Antiproliferative Activity | MCF-7 (p53-positive) | IC50 | 0.5 µM | |
| Forskolin Isoxazole Derivative 14f | Antiproliferative Activity | BT-474 (p53-negative) | IC50 | 0.5 µM | |
| 6-(Aminoalkyl)carbamate of Forskolin | Adenylyl Cyclase Binding | Bovine Brain Membranes | Kd | 9 nM |
Signaling Pathways
The biological effects of this compound derivatives are mediated through at least two distinct signaling pathways: the canonical adenylyl cyclase/cAMP pathway and a non-canonical pathway involving the pregnane X receptor (PXR).
Adenylyl Cyclase - cAMP Pathway
While some this compound derivatives are weak or inactive activators of adenylyl cyclase, those that do activate the enzyme initiate a well-characterized signaling cascade. Activation of adenylyl cyclase leads to the conversion of ATP to cAMP. Elevated cAMP levels then activate Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, leading to diverse cellular responses.
Caption: Adenylyl Cyclase Signaling Pathway.
Pregnane X Receptor (PXR) Pathway
A significant finding is that 1,9-dideoxyforskolin, a non-adenylyl cyclase-activating analog, functions as an agonist of the pregnane X receptor (PXR).[4] PXR is a nuclear receptor that plays a key role in the metabolism of xenobiotics and endobiotics. Activation of PXR leads to the transcriptional regulation of genes encoding drug-metabolizing enzymes, such as those in the cytochrome P450 family (e.g., CYP3A4).[4]
References
- 1. EP0243646B1 - A process for the preparation of forskolin from 9-deoxy-forskolin and intermediates used therein - Google Patents [patents.google.com]
- 2. Structure-activity relationships for activation of adenylate cyclase by the diterpene forskolin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forskolin derivatives with increased selectivity for cardiac adenylyl cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Induction of drug metabolism by forskolin: the role of the pregnane X receptor and the protein kinase a signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Characterization of 9-Deoxyforskolin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth in vitro characterization of 9-Deoxyforskolin, a derivative of the labdane diterpene Forskolin. While Forskolin is a well-established activator of adenylyl cyclase (AC), this compound exhibits distinct properties, primarily acting as an antagonist of Forskolin-mediated adenylyl cyclase activation. This document summarizes the current understanding of this compound's mechanism of action, presents available quantitative data on its interaction with adenylyl cyclase, details relevant experimental protocols for its characterization, and explores its known off-target effects.
Introduction
Forskolin, isolated from the plant Coleus forskohlii, is a widely used research tool and therapeutic agent due to its ability to directly activate most isoforms of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels.[1][2] The structure-activity relationship of Forskolin derivatives has been a subject of extensive research to develop isoform-selective activators or inhibitors of adenylyl cyclase. This compound, lacking the hydroxyl group at the 9-position, represents a key modification that significantly alters its pharmacological profile. Understanding the in vitro effects of this compound is crucial for its potential application as a modulator of cAMP signaling and for elucidating the structural requirements for adenylyl cyclase activation and inhibition.
Mechanism of Action: Antagonism of Adenylyl Cyclase
Unlike its parent compound, this compound does not activate adenylyl cyclase. Instead, studies on related 1-deoxy-forskolin analogs have shown that they are devoid of agonistic activity and act as antagonists of forskolin's effects.[3] This antagonism is reported to be of a mixed competitive/noncompetitive nature.[3] The primary mechanism of action of this compound is therefore its ability to bind to the forskolin binding site on the catalytic subunit of adenylyl cyclase without inducing the conformational change necessary for enzyme activation. This binding event competitively and/or allosterically inhibits the binding and subsequent activation by Forskolin.
Signaling Pathway of Forskolin and this compound
References
- 1. Forskolin, Adenylyl cyclase activator (CAS 66575-29-9) | Abcam [abcam.com]
- 2. Forskolin as a tool for examining adenylyl cyclase expression, regulation, and G protein signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for 9-Deoxyforskolin in Primary Hepatocytes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 9-Deoxyforskolin in primary hepatocyte cultures. This document outlines the mechanism of action, provides detailed experimental protocols, and presents data in a structured format to facilitate experimental design and interpretation.
This compound is a derivative of Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii. While Forskolin is a well-characterized activator of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP), the specific effects of this compound in primary hepatocytes are less documented. It is often used as a control compound in experiments involving Forskolin. Preliminary studies suggest that unlike Forskolin, this compound may not significantly induce the expression of certain cytochrome P450 enzymes, such as CYP3A, CYP2B, and CYP2C, in rat hepatocytes.[1]
Mechanism of Action: The cAMP Signaling Pathway
This compound is understood to act, similar to its parent compound Forskolin, by influencing the intracellular levels of cAMP. This second messenger is a critical component of a ubiquitous signaling cascade that regulates a multitude of cellular processes in hepatocytes, including gene expression, metabolism, and cell survival. The canonical pathway involves the activation of Protein Kinase A (PKA), which then phosphorylates downstream targets, including transcription factors that modulate gene expression.
Caption: The signaling pathway of this compound in hepatocytes.
Quantitative Data Summary
The optimal concentration and incubation time for this compound in primary hepatocytes should be determined empirically through dose-response and time-course experiments. The following tables provide suggested ranges based on typical concentrations used for Forskolin and related compounds.
Table 1: Recommended Concentration Range for this compound
| Parameter | Recommended Range | Notes |
| Working Concentration | 1 µM - 100 µM | A concentration of 10 µM is a common starting point. |
| Stock Solution | 10 mM in DMSO | Store at -20°C. Avoid repeated freeze-thaw cycles. |
| Final DMSO Concentration | < 0.1% (v/v) | High concentrations of DMSO can be toxic to primary hepatocytes. |
Table 2: Suggested Incubation Times for Various Assays
| Assay Type | Suggested Incubation Time |
| cAMP Level Measurement | 15 minutes - 1 hour |
| Gene Expression (qPCR) | 6 hours - 48 hours |
| Protein Expression (Western Blot) | 24 hours - 72 hours |
| Cell Viability/Toxicity | 24 hours - 72 hours |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in primary hepatocytes. These protocols assume the prior isolation and plating of primary hepatocytes.[2][3][4][5]
Preparation of this compound Working Solutions
This protocol describes the dilution of a this compound stock solution to final working concentrations.
Caption: Workflow for preparing this compound working solutions.
Methodology:
-
Thaw Stock Solution: Thaw the 10 mM this compound stock solution at room temperature.
-
Prepare Intermediate Dilutions: In sterile microcentrifuge tubes, prepare serial dilutions of the stock solution in pre-warmed hepatocyte culture medium to achieve concentrations 1000x the final desired concentrations.
-
Prepare Final Working Solutions: Add the appropriate volume of the intermediate dilutions to the culture wells to achieve the final desired concentrations. For example, add 1 µL of a 10 mM intermediate solution to 1 mL of culture medium for a final concentration of 10 µM.
-
Vehicle Control: Prepare a vehicle control using the same final concentration of DMSO as in the highest concentration of this compound.
cAMP Measurement Assay
This protocol outlines the measurement of intracellular cAMP levels in primary hepatocytes following treatment with this compound.
Methodology:
-
Cell Seeding: Seed primary hepatocytes in a 96-well plate at a density of 5 x 104 cells/well and allow them to attach overnight.
-
Starvation (Optional): Replace the culture medium with serum-free medium for 2-4 hours prior to treatment.
-
Treatment: Add this compound at various concentrations (e.g., 1, 10, 100 µM) to the wells. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM Forskolin).
-
Incubation: Incubate the plate at 37°C for 30 minutes.
-
Cell Lysis: Lyse the cells according to the manufacturer's instructions of the chosen cAMP assay kit.
-
cAMP Detection: Perform the cAMP assay (e.g., ELISA-based or fluorescence-based) following the kit's protocol.
-
Data Analysis: Measure the signal and calculate the cAMP concentration for each sample. Normalize the data to the vehicle control.
Gene Expression Analysis by qPCR
This protocol describes how to assess changes in the expression of target genes in response to this compound treatment.
Methodology:
-
Cell Seeding: Plate primary hepatocytes in a 12-well or 24-well plate and allow them to form a confluent monolayer.
-
Treatment: Treat the cells with the desired concentrations of this compound and a vehicle control for 24 hours.
-
RNA Isolation: Wash the cells with PBS and lyse them using a suitable lysis buffer. Isolate total RNA using a commercial RNA purification kit.
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the isolated RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using gene-specific primers for target genes (e.g., CYP3A4, PCK1) and a housekeeping gene (e.g., GAPDH, ACTB).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
Western Blot Analysis for Protein Expression
This protocol details the assessment of protein level changes in response to this compound.
Methodology:
-
Cell Seeding and Treatment: Seed primary hepatocytes in a 6-well plate and treat with this compound for 48 hours.
-
Protein Extraction: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody against the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Perform densitometric analysis of the bands and normalize to a loading control (e.g., β-actin or GAPDH).
Concluding Remarks
The protocols and data presented herein provide a foundational framework for investigating the effects of this compound in primary hepatocyte cultures. Researchers are encouraged to optimize these protocols, particularly the concentration and incubation times, to suit their specific experimental objectives and hepatocyte source (human, mouse, rat). Careful consideration of appropriate controls, including a vehicle control and a positive control such as Forskolin, is crucial for the accurate interpretation of results.
References
- 1. researchgate.net [researchgate.net]
- 2. An Improved Time- and Labor- Efficient Protocol for Mouse Primary Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Primary Mouse Hepatocyte Isolation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Primary Mouse Hepatocyte Isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9-Deoxyforskolin in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Deoxyforskolin is a naturally occurring analog of Forskolin, a widely used diterpene activator of adenylyl cyclase (AC). The absence of the hydroxyl group at the C9 position in this compound significantly alters its interaction with adenylyl cyclase, rendering it a valuable tool for studying the nuanced regulation of the cyclic AMP (cAMP) signaling pathway. Unlike Forskolin, which is a potent pan-activator of most adenylyl cyclase isoforms, this compound exhibits much weaker activating properties and, in some contexts, can act as an antagonist to Forskolin-mediated adenylyl cyclase activation. This unique profile makes this compound a useful pharmacological tool to dissect the specific roles of different adenylyl cyclase isoforms and to investigate the consequences of modest versus robust cAMP elevation in various cellular processes.
These application notes provide detailed protocols and guidelines for the effective use of this compound in cell-based assays to investigate cAMP signaling.
Mechanism of Action
This compound interacts with the catalytic subunit of adenylyl cyclase. While Forskolin directly and potently activates most AC isoforms (except AC9), the lack of the C1-hydroxyl group in this compound is critical for its reduced ability to activate the enzyme.[1] Some studies indicate that 1,9-dideoxyforskolin, a related compound, is not an inactive isomer of forskolin and that its biological effects involve the activation of adenylyl cyclase, albeit to a lesser extent than forskolin.[2] This suggests that this compound acts as a weak partial agonist of adenylyl cyclase. In the presence of a strong agonist like Forskolin, this compound can exhibit competitive antagonism, making it a useful compound to probe the forskolin-binding site on adenylyl cyclase.
Data Presentation
The following table summarizes the known effects of this compound on adenylyl cyclase activity. Due to limited publicly available quantitative data for this compound's EC50 and IC50 values, this table highlights its qualitative characteristics in comparison to Forskolin. Researchers are encouraged to determine these values empirically in their specific assay systems.
| Compound | Target | Action | Potency (EC50/IC50) | Key Characteristics | Reference |
| This compound | Adenylyl Cyclase (most isoforms) | Weak Partial Agonist / Antagonist | Not widely reported. Requires empirical determination. | Significantly less potent than Forskolin. Can antagonize Forskolin-induced cAMP production. Useful for studying the effects of modest cAMP elevation. | [1][2] |
| Forskolin | Adenylyl Cyclase (most isoforms) | Potent Agonist | ~1-10 µM (cell-based assays) | Potent, direct activator of most AC isoforms (except AC9), leading to robust increases in intracellular cAMP. | [3] |
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for accurate and reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Allow the this compound powder to equilibrate to room temperature before opening the vial.
-
Prepare a 10 mM stock solution by dissolving the appropriate amount of this compound powder in high-quality DMSO. For example, for a compound with a molecular weight of 392.5 g/mol , dissolve 3.925 mg in 1 mL of DMSO.
-
Vortex the solution until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to aid dissolution.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C. When stored properly, the solution should be stable for several months.
Note on DMSO Concentration: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity or off-target effects. Prepare intermediate dilutions of the stock solution in serum-free medium or assay buffer immediately before use.
Protocol 1: Characterization of this compound as a Weak Agonist in a cAMP Assay
This protocol is designed to determine the potency (EC50) of this compound in stimulating cAMP production.
Materials:
-
Cells expressing the adenylyl cyclase isoform of interest (e.g., HEK293, CHO cells)
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound stock solution (10 mM in DMSO)
-
Forskolin stock solution (10 mM in DMSO, as a positive control)
-
Phosphodiesterase (PDE) inhibitor (e.g., 100 mM IBMX in DMSO)
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based reporter assay)
-
White or black 96-well or 384-well assay plates (depending on the detection method)
Procedure:
-
Cell Seeding: Seed the cells in the assay plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare a serial dilution of this compound in assay buffer. A typical concentration range to test would be from 100 nM to 100 µM. Also, prepare a serial dilution of Forskolin as a positive control (e.g., 10 nM to 100 µM). Include a vehicle control (DMSO at the same final concentration as the highest compound concentration).
-
Assay Initiation:
-
Remove the cell culture medium from the wells.
-
Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 15-30 minutes at 37°C. This step is crucial to prevent the degradation of newly synthesized cAMP.
-
Add the diluted this compound, Forskolin, or vehicle control to the respective wells.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes). The optimal incubation time should be determined empirically for the specific cell line and assay conditions.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model (e.g., sigmoidal dose-response) to determine the EC50 value.
-
Protocol 2: Characterization of this compound as an Antagonist in a cAMP Assay
This protocol is designed to determine the potency (IC50) of this compound in inhibiting Forskolin-stimulated cAMP production.
Materials:
-
Same as in Protocol 1.
Procedure:
-
Cell Seeding: Follow the same procedure as in Protocol 1.
-
Compound Preparation:
-
Prepare a serial dilution of this compound in assay buffer. A typical concentration range to test would be from 100 nM to 100 µM.
-
Prepare a solution of Forskolin in assay buffer at a concentration that elicits a submaximal but robust response (e.g., its EC80 value, which should be determined from a prior experiment as in Protocol 1).
-
-
Assay Initiation:
-
Remove the cell culture medium from the wells.
-
Add assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX) to each well and incubate for 15-30 minutes at 37°C.
-
Add the diluted this compound or vehicle control to the respective wells and pre-incubate for 15-30 minutes at 37°C.
-
Add the Forskolin solution (at its EC80 concentration) to all wells except the basal control wells.
-
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-60 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP detection kit.
-
Data Analysis:
-
Generate a dose-response curve by plotting the percentage of inhibition of the Forskolin response against the logarithm of the this compound concentration.
-
Fit the data using a non-linear regression model to determine the IC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway of this compound's interaction with adenylyl cyclase.
Caption: General experimental workflow for a cell-based cAMP assay using this compound.
Caption: Logical relationship comparing the effects of Forskolin and this compound.
References
Application Notes and Protocols for Studying PXR Activation with 9-Deoxyforskolin
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Pregnane X Receptor (PXR), a member of the nuclear receptor superfamily, functions as a crucial xenobiotic sensor primarily in the liver and intestines. Upon activation by a wide array of endogenous and exogenous compounds, PXR regulates the transcription of genes involved in drug metabolism and transport, most notably the cytochrome P450 3A4 (CYP3A4) enzyme. Understanding the mechanisms of PXR activation is paramount for predicting drug-drug interactions and assessing the metabolic fate of new chemical entities.
9-Deoxyforskolin, a non-adenylyl cyclase-activating analog of forskolin, has been identified as a potent agonist of PXR.[1] Unlike forskolin, which activates both PKA and PXR signaling pathways, this compound specifically activates PXR, making it a valuable tool for isolating and studying PXR-mediated gene regulation.[2] These application notes provide a comprehensive guide to utilizing this compound for the investigation of PXR activation, complete with detailed experimental protocols and data interpretation guidelines.
PXR Signaling Pathway
Upon entering the cell, a PXR agonist like this compound binds to the ligand-binding domain of PXR located in the cytoplasm. This binding event triggers a conformational change in the PXR protein, leading to its translocation into the nucleus. Within the nucleus, PXR forms a heterodimer with the Retinoid X Receptor (RXR). This PXR/RXR heterodimer then binds to specific DNA sequences known as PXR response elements (PXREs) located in the promoter regions of target genes. The binding of the heterodimer to the PXRE, along with the recruitment of coactivators such as Steroid Receptor Coactivator-1 (SRC-1), initiates the transcription of downstream genes like CYP3A4, leading to increased protein expression and enhanced metabolism of xenobiotics.
Caption: PXR Signaling Pathway upon activation by this compound.
Data Presentation
| Compound | Target | Assay Type | Cell Line | EC50 | Reference Compound | Reference EC50 |
| This compound | Human PXR | Reporter Gene Assay | HepG2 | Not Reported | Rifampicin | ~1-10 µM |
| Forskolin | Human PXR | In vitro assays | - | 0.4 - 12 µM | - | - |
| Rifampicin | Human PXR | Reporter Gene Assay | HepG2 | ~1-10 µM | - | - |
Experimental Protocols
PXR Activation Reporter Gene Assay (Transient Transfection)
This protocol describes the use of a luciferase reporter gene assay in a transiently transfected cell line (e.g., HEK293T or HepG2) to quantify the activation of PXR by this compound.
Materials:
-
HEK293T or HepG2 cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000 or similar transfection reagent
-
PXR expression plasmid (e.g., pCMV-hPXR)
-
RXRα expression plasmid (e.g., pCMV-hRXRα)
-
PXR-responsive luciferase reporter plasmid (e.g., pGL4.23[luc2/minP/3xPXRE])
-
Control plasmid for transfection efficiency (e.g., pRL-TK expressing Renilla luciferase)
-
This compound
-
Rifampicin (positive control)
-
DMSO (vehicle control)
-
96-well white, clear-bottom tissue culture plates
-
Dual-luciferase reporter assay system
-
Luminometer
Protocol:
-
Cell Seeding: 24 hours prior to transfection, seed HEK293T or HepG2 cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of complete growth medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Transfection Complex Preparation:
-
For each well, prepare a DNA mixture in 25 µL of Opti-MEM containing:
-
50 ng PXR expression plasmid
-
50 ng RXRα expression plasmid
-
100 ng PXR-responsive luciferase reporter plasmid
-
10 ng Renilla luciferase control plasmid
-
-
In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.
-
Combine the DNA mixture with the diluted Lipofectamine 2000, mix gently, and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add 50 µL of the transfection complex to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Compound Treatment: After the incubation period, replace the transfection medium with 100 µL of fresh culture medium containing various concentrations of this compound, Rifampicin (e.g., 10 µM), or DMSO vehicle control.
-
Incubation: Incubate the plate for an additional 24 hours.
-
Luciferase Assay:
-
Equilibrate the plate to room temperature.
-
Perform the dual-luciferase assay according to the manufacturer's instructions.
-
Measure firefly and Renilla luciferase activities using a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.
-
Calculate the fold induction of PXR activity by dividing the normalized luciferase activity of the treated wells by that of the vehicle control wells.
-
Plot the fold induction against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
-
Caption: Workflow for a transient transfection-based PXR reporter gene assay.
Quantitative PCR (qPCR) for PXR Target Gene Expression
This protocol is used to confirm that the PXR activation observed in the reporter gene assay translates to the induction of endogenous PXR target genes, such as CYP3A4.
Materials:
-
HepG2 cells (or other suitable liver cell line)
-
6-well tissue culture plates
-
This compound
-
Rifampicin (positive control)
-
DMSO (vehicle control)
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for CYP3A4 and a housekeeping gene (e.g., GAPDH or ACTB)
-
qPCR instrument
Protocol:
-
Cell Seeding and Treatment:
-
Seed HepG2 cells in 6-well plates and allow them to reach 70-80% confluency.
-
Treat the cells with various concentrations of this compound, Rifampicin (e.g., 10 µM), or DMSO for 24-48 hours.
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's protocol.
-
Quantify the RNA concentration and assess its purity.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and forward and reverse primers for CYP3A4 and the housekeeping gene in separate wells.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for CYP3A4 and the housekeeping gene for each sample.
-
Calculate the relative expression of CYP3A4 mRNA using the ΔΔCt method, normalizing to the housekeeping gene and the vehicle control.
-
References
- 1. Forskolin induces FXR expression and enhances maturation of iPSC-derived hepatocyte-like cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pregnane X receptor and natural products: beyond drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 9-Deoxyforskolin as a Tool for cAMP Modulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Deoxyforskolin is a naturally occurring labdane diterpenoid and a close structural analog of forskolin, a well-established and potent activator of adenylyl cyclase (AC). Like forskolin, this compound serves as a valuable research tool for modulating intracellular levels of cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger involved in a myriad of physiological processes. These application notes provide a comprehensive overview of this compound, its mechanism of action, and detailed protocols for its use in studying cAMP signaling pathways.
Mechanism of Action
This compound directly activates most isoforms of transmembrane adenylyl cyclase (AC-I through AC-VIII), the enzyme responsible for the conversion of adenosine triphosphate (ATP) to cAMP. The resulting elevation in intracellular cAMP levels leads to the activation of downstream effectors, most notably protein kinase A (PKA), but also Exchange Protein Activated by cAMP (EPAC) and cyclic nucleotide-gated ion channels.
Structural and functional studies of forskolin analogs have revealed that the hydroxyl group at the 9-position of the forskolin molecule is not essential for the activation of adenylyl cyclase. While its absence may lead to a reduction in potency compared to forskolin, this compound retains the ability to bind to and activate the catalytic subunits of the enzyme. This makes it a useful tool for structure-activity relationship studies and for investigating the specific contributions of different functional groups on the forskolin scaffold to AC activation. In some contexts, 1,9-dideoxyforskolin, which lacks both the 1- and 9-hydroxyl groups, has been used as an inactive analog.[1]
Data Presentation
Table 1: Potency of Forskolin in Activating Adenylyl Cyclase and Elevating cAMP
| Parameter | Value | System | Reference |
| EC50 (Adenylyl Cyclase Activation) | 5-10 µM | Rat Cerebral Cortical Membranes | Not publicly available |
| EC50 (cAMP Elevation) | 25 µM | Rat Cerebral Cortical Slices | Not publicly available |
| EC50 (cAMP Elevation) | 30 µM | U937 Cells | Not publicly available |
| IC50 (Binding to Adenylyl Cyclase) | 41 nM | Sf9 cells expressing type 1 AC | Not publicly available |
Table 2: Solubility and Stability of Forskolin (Applicable to this compound)
| Solvent | Solubility | Storage of Stock Solution |
| DMSO | ≥ 30 mg/mL | Store at -20°C for up to 6 months |
| Ethanol | ≥ 15 mg/mL | Store at -20°C for up to 6 months |
| Aqueous Buffers | Sparingly soluble | Prepare fresh daily from DMSO stock |
Mandatory Visualizations
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Appropriate cell culture medium or assay buffer
Procedure:
-
Stock Solution (10 mM):
-
Accurately weigh the desired amount of this compound powder.
-
Dissolve the powder in an appropriate volume of DMSO to achieve a final concentration of 10 mM. For example, dissolve 4.105 mg of this compound (Molecular Weight: 410.5 g/mol ) in 1 mL of DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C.
-
-
Working Solutions:
-
On the day of the experiment, thaw an aliquot of the 10 mM stock solution.
-
Prepare serial dilutions of the stock solution in the appropriate cell culture medium or assay buffer to achieve the desired final concentrations for your experiment.
-
Note: It is crucial to ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to the cells (typically <0.5%).
-
Protocol 2: Measurement of Intracellular cAMP Levels using an HTRF Assay
This protocol is a general guideline and should be adapted based on the specific HTRF cAMP assay kit manufacturer's instructions.
Materials:
-
Cells of interest
-
This compound working solutions
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
HTRF cAMP assay kit (containing cAMP-d2 conjugate and anti-cAMP-Europium cryptate)
-
Lysis buffer (provided with the kit or prepared separately)
-
White, low-volume 384-well plates
-
HTRF-compatible plate reader
Procedure:
-
Cell Seeding:
-
Seed the cells in a white, low-volume 384-well plate at a predetermined density and allow them to adhere overnight (for adherent cells) or prepare a cell suspension at the desired concentration (for suspension cells).
-
-
Cell Treatment:
-
Prepare a solution of this compound and a PDE inhibitor (e.g., 0.5 mM IBMX) in cell culture medium.
-
Remove the culture medium from the wells (for adherent cells) and add the treatment solution.
-
Incubate the plate at 37°C for the desired time (e.g., 15-30 minutes).
-
-
Cell Lysis and Detection:
-
Add the HTRF lysis buffer containing the cAMP-d2 conjugate and the anti-cAMP-Europium cryptate to each well.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
-
Data Acquisition:
-
Read the plate on an HTRF-compatible plate reader at the appropriate excitation and emission wavelengths (typically excitation at 320-340 nm and emission at 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Determine the concentration of cAMP in your samples by interpolating from the standard curve.
-
Protocol 3: Adenylyl Cyclase Activity Assay
This protocol is based on a terbium-norfloxacin fluorescence assay that measures the conversion of ATP to cAMP.
Materials:
-
Cell lysates
-
Assay buffer (e.g., 20 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
ATP
-
Terbium (III) chloride
-
Norfloxacin
-
Magnesium chloride (MgCl2)
-
Calcium chloride (CaCl2)
-
Bovine serum albumin (BSA)
-
This compound working solutions
-
Black, 96-well plates
-
Fluorescence plate reader
Procedure:
-
Cell Lysate Preparation:
-
Culture and treat cells as required for your experiment.
-
Lyse the cells in assay buffer.
-
Determine the protein concentration of the lysate using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
In a black 96-well plate, add the assay components to each well: ATP (final concentration 1 mM), Terbium (III) chloride (final concentration 0.25 mM), Norfloxacin (final concentration 0.05 mM), MgCl2 (final concentration 10 mM), CaCl2 (final concentration 20 µM), and BSA (final concentration 1%).
-
Add the desired concentrations of this compound to the appropriate wells.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding a standardized amount of cell lysate (e.g., 5 µg of protein) to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for a defined period (e.g., 15-30 minutes).
-
-
Data Acquisition:
-
Measure the fluorescence intensity on a plate reader with excitation at ~340 nm and emission at ~550 nm. The fluorescence signal is inversely proportional to the adenylyl cyclase activity (as ATP is consumed).
-
-
Data Analysis:
-
Calculate the adenylyl cyclase activity based on the decrease in fluorescence compared to control wells.
-
Conclusion
This compound is a valuable tool for researchers studying cAMP-mediated signaling pathways. While it shares the fundamental mechanism of action with forskolin, its distinct structural properties make it particularly useful for dissecting the molecular interactions between diterpenes and adenylyl cyclase. The protocols provided here offer a starting point for utilizing this compound to modulate and measure cAMP levels and adenylyl cyclase activity in a variety of experimental systems. As with any pharmacological tool, careful dose-response studies are recommended to determine the optimal concentration for a given cell type and experimental endpoint.
References
Application Notes and Protocols for 9-Deoxyforskolin Treatment in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Deoxyforskolin, also known as 1,9-dideoxyforskolin, is a labdane diterpene and an analog of Forskolin, a well-known activator of adenylyl cyclase. Unlike Forskolin, this compound does not significantly activate adenylyl cyclase, making it a valuable tool for studying cellular pathways independent of cyclic AMP (cAMP) modulation.[1] Its primary mechanism of action involves the activation of the Pregnane X Receptor (PXR), a nuclear receptor that plays a crucial role in the metabolism and detoxification of xenobiotics and endogenous compounds.[1][2] As a PXR agonist, this compound induces the expression of downstream target genes, most notably Cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism.[1]
These application notes provide detailed protocols for the treatment of cultured cells with this compound to study PXR activation and its downstream effects.
Mechanism of Action: PXR Activation
This compound acts as a ligand for the Pregnane X Receptor. Upon binding, PXR translocates to the nucleus, forms a heterodimer with the Retinoid X Receptor (RXR), and binds to specific DNA response elements in the promoter regions of its target genes, thereby initiating their transcription. The primary target gene of interest in the context of drug metabolism is CYP3A4.
References
- 1. Induction of drug metabolism by forskolin: the role of the pregnane X receptor and the protein kinase a signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
Measuring cAMP Levels Following 9-Deoxyforskolin Stimulation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the methodologies used for quantifying cyclic adenosine monophosphate (cAMP) levels in response to stimulation by 9-Deoxyforskolin. This document outlines the underlying signaling pathways, detailed experimental protocols for common assay formats, and a summary of the available data on the effects of this compound.
Introduction
Cyclic AMP is a critical second messenger molecule involved in numerous signal transduction pathways, including those regulating metabolism, gene transcription, and cellular proliferation. The production of cAMP is catalyzed by the enzyme adenylyl cyclase (AC). Forskolin, a diterpene isolated from the plant Coleus forskohlii, is a well-characterized direct activator of most adenylyl cyclase isoforms (AC1-8) and is widely used in research to elevate intracellular cAMP levels.
This compound is a naturally occurring analog of forskolin. Understanding its effect on cAMP production is crucial for dissecting the specific roles of different adenylyl cyclase isoforms and for the development of more selective therapeutic agents. The activity of forskolin derivatives is highly dependent on the specific adenylyl cyclase isoform being targeted, with some analogs acting as full agonists, partial agonists, antagonists, or even inverse agonists on different isoforms.[1] For instance, derivatives lacking the 1- and 9-hydroxyl groups, such as 1,9-dideoxyforskolin, exhibit markedly reduced or abolished stimulatory activity.[2] While 1,9-dideoxyforskolin is often considered an inactive analog in many contexts, some studies have shown it can still influence adenylyl cyclase activity, albeit to a lesser extent than forskolin.[3]
This document details robust methods for quantifying the nuanced effects of this compound on cAMP production.
Signaling Pathway: Adenylyl Cyclase Activation
The primary mechanism by which forskolin and its analogs modulate cAMP levels is through direct interaction with the catalytic subunit of adenylyl cyclase. This interaction stabilizes a conformational state of the enzyme that enhances its catalytic activity, leading to increased conversion of ATP to cAMP.
Caption: Adenylyl Cyclase Activation by Forskolin Analogs.
Data Presentation: Effects of Forskolin Analogs on Adenylyl Cyclase Activity
Quantitative data for the stimulatory effects of this compound on cAMP production is limited in the scientific literature. Many studies have focused on its role as a tool to study adenylyl cyclase, often in comparison to the more potent activator, forskolin. Some research indicates that 1-deoxy-forskolin analogs act as antagonists or inverse agonists on specific adenylyl cyclase isoforms, such as AC2.[1][4] The table below summarizes available data on the potency of forskolin and the qualitative effects of related analogs.
| Compound | Adenylyl Cyclase Isoform(s) | EC50 (µM) | Efficacy | Reference |
| Forskolin | Rat Brain | 4 | - | [2] |
| Forskolin | S49 Cells | 5 | - | [2] |
| Forskolin | Rat Liver | 10 | 10-fold increase | [5] |
| Forskolin | Rat Adipocytes | 15 | 10-fold increase | [5] |
| Forskolin | Rat Erythrocytes | 17 | 10-fold increase | [5] |
| 1,9-dideoxyforskolin | CHOrH2 cells | >100 | Weak partial agonist | [1] |
| 1-deoxy-forskolin | AC1, AC5 | - | Antagonist/Inverse Agonist (on AC2) | [1][4] |
Experimental Protocols
Several robust methods are available for the quantification of intracellular cAMP levels. The choice of assay depends on factors such as the required sensitivity, throughput, and whether kinetic or endpoint measurements are desired.
Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a widely used, plate-based immunoassay for the quantification of cAMP. This method is based on the principle of competition between cAMP in the sample and a labeled cAMP conjugate for binding to a limited number of anti-cAMP antibody sites. The resulting signal is inversely proportional to the amount of cAMP in the sample.
Experimental Workflow:
Caption: Competitive ELISA Workflow for cAMP Measurement.
Detailed Protocol:
-
Cell Culture and Stimulation:
-
Plate cells at a desired density in a multi-well plate and culture overnight.
-
Remove culture medium and replace with stimulation buffer (e.g., HBSS or serum-free medium) containing a phosphodiesterase (PDE) inhibitor such as IBMX (100-500 µM) to prevent cAMP degradation. Incubate for 15-30 minutes.
-
Add varying concentrations of this compound or other test compounds to the wells and incubate for the desired time (e.g., 10-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the stimulation buffer.
-
Lyse the cells by adding 0.1 M HCl and incubate for 10-20 minutes at room temperature.
-
Centrifuge the plate to pellet cell debris. The supernatant contains the cAMP.
-
-
ELISA Procedure (example):
-
Prepare cAMP standards according to the manufacturer's instructions.
-
Add 50 µL of standards and samples (cell lysates) to the wells of the anti-cAMP antibody-coated 96-well plate.
-
Add 25 µL of HRP-conjugated cAMP to each well.
-
Add 25 µL of anti-cAMP antibody to each well.
-
Incubate for 2-3 hours at room temperature on a shaker.
-
Wash the wells four times with wash buffer.
-
Add 100 µL of TMB substrate solution to each well and incubate for 30-60 minutes at room temperature in the dark.
-
Add 100 µL of stop solution to each well.
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Generate a standard curve by plotting the absorbance of the standards against their known concentrations.
-
Determine the concentration of cAMP in the samples by interpolating their absorbance values from the standard curve.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
TR-FRET assays are homogeneous (no-wash) assays that are well-suited for high-throughput screening. These assays are based on the competition between endogenous cAMP and a labeled cAMP tracer for binding to an anti-cAMP antibody. The antibody is typically labeled with a donor fluorophore (e.g., Europium cryptate) and the cAMP tracer with an acceptor fluorophore (e.g., d2). When bound, FRET occurs. Unlabeled cAMP from the sample displaces the tracer, leading to a decrease in the FRET signal.
Experimental Workflow:
Caption: TR-FRET Workflow for cAMP Measurement.
Detailed Protocol:
-
Cell Culture and Stimulation:
-
Follow the same procedure as for the ELISA protocol.
-
-
TR-FRET Procedure (example using HTRF®):
-
Prepare cAMP standards and samples (cell lysates).
-
In a 384-well plate, add 5 µL of standard or sample.
-
Add 5 µL of anti-cAMP antibody labeled with Europium cryptate.
-
Add 5 µL of cAMP labeled with d2.
-
Incubate for 1 hour at room temperature.
-
Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) after excitation at 320 nm.
-
-
Data Analysis:
-
Calculate the ratio of the acceptor and donor fluorescence signals.
-
Plot the ratio against the concentration of the cAMP standards to generate a standard curve.
-
Determine the cAMP concentration in the samples from the standard curve.
-
Luciferase-Based Biosensor Assays
Luciferase-based biosensor assays, such as the GloSensor™ cAMP Assay, provide a sensitive, real-time method for measuring cAMP dynamics in living cells. These assays utilize a genetically engineered luciferase that contains a cAMP-binding domain. Binding of cAMP to this domain causes a conformational change in the luciferase, leading to an increase in light output.
Experimental Workflow:
Caption: Luciferase Biosensor Workflow for cAMP Measurement.
Detailed Protocol:
-
Cell Transfection:
-
Transfect the cells of interest with the GloSensor™ cAMP plasmid using a suitable transfection reagent.
-
Plate the transfected cells in a white, clear-bottom multi-well plate and allow them to attach and express the biosensor (typically 24-48 hours).
-
-
Assay Procedure:
-
Remove the culture medium and add CO2-independent medium containing the GloSensor™ cAMP Reagent (luciferin substrate).
-
Equilibrate the plate at room temperature for at least 2 hours in the dark.
-
Place the plate in a luminometer and take a baseline reading.
-
Inject varying concentrations of this compound and immediately begin measuring luminescence. Readings can be taken kinetically over time or as an endpoint measurement after a defined incubation period (e.g., 15-30 minutes).
-
-
Data Analysis:
-
For kinetic analysis, plot the luminescence signal over time.
-
For endpoint analysis, calculate the fold change in luminescence over the baseline reading.
-
Dose-response curves can be generated by plotting the peak or endpoint luminescence against the concentration of this compound.
-
Conclusion
The choice of method for measuring cAMP levels after stimulation with this compound will depend on the specific experimental goals. ELISA provides a robust and sensitive endpoint measurement, TR-FRET is ideal for high-throughput screening, and luciferase-based biosensors offer the advantage of real-time kinetic measurements in living cells. Due to the limited publicly available quantitative data on the stimulatory effects of this compound, it is imperative for researchers to perform careful dose-response studies to accurately characterize its activity in their specific cellular context and adenylyl cyclase isoform landscape.
References
- 1. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for activation of adenylate cyclase by the diterpene forskolin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Adenylate cyclase and potassium channels are involved in forskolin- and 1,9-dideoxyforskolin-induced inhibition of pregnant rat uterus contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Forskolin-induced change of the size of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 9-Deoxyforskolin in Gene Expression Studies
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
9-Deoxyforskolin is a naturally occurring labdane diterpene and a derivative of forskolin, isolated from the roots of the Coleus forskohlii plant. While forskolin is widely recognized as a potent activator of adenylyl cyclase, leading to a rise in intracellular cyclic adenosine monophosphate (cAMP) levels, this compound provides a valuable tool for dissecting cAMP-dependent and -independent signaling pathways in gene expression studies. Its primary mechanism of action involves the direct stimulation of adenylyl cyclase, which in turn activates Protein Kinase A (PKA) and the transcription factor cAMP response element-binding protein (CREB). However, evidence also suggests the existence of PKA-independent pathways. These application notes provide a comprehensive overview of the use of this compound in gene expression analysis, including its mechanism of action, quantitative data on its effects, and detailed experimental protocols.
Mechanism of Action
This compound, much like its parent compound forskolin, directly activates most isoforms of adenylyl cyclase (AC). This activation leads to the conversion of adenosine triphosphate (ATP) to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels triggers a cascade of downstream signaling events, primarily through the activation of Protein Kinase A (PKA).
Activated PKA phosphorylates a variety of substrate proteins, including the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB (pCREB) translocates to the nucleus, where it binds to cAMP Response Elements (CREs) in the promoter regions of target genes, thereby modulating their transcription.[1] This canonical cAMP-PKA-CREB pathway is a major mechanism by which this compound influences gene expression.[1][2]
Recent studies have also indicated the presence of PKA-independent signaling pathways that can be influenced by forskolin and its analogs. These may involve other cAMP effectors or even direct interactions with other cellular targets.
Quantitative Data
The following table summarizes the quantitative data available for forskolin and its analogs, which can serve as a reference for designing experiments with this compound. It is important to note that the potency and efficacy of these compounds can vary depending on the specific adenylyl cyclase isoform present in the cell type under investigation.
| Compound | Parameter | Value | Cell/System | Reference |
| Forskolin | EC50 (Adenylyl Cyclase Activation) | 5-10 µM | Rat Cerebral Cortical Membranes | [1][3] |
| Forskolin | EC50 (cAMP Elevation) | 25 µM | Rat Cerebral Cortical Slices | [1][3] |
| Forskolin | Fold Increase in cAMP | 35-fold | Rat Cerebral Cortical Slices | [1] |
| 1,9-dideoxyforskolin | EC50 (AC1 Activation) | 15 µM | Sf9 cells expressing AC1 | |
| 1,9-dideoxyforskolin | Emax (vs. Forskolin for AC1) | 100% | Sf9 cells expressing AC1 | |
| 1,9-dideoxyforskolin | EC50 (AC2 Activation) | >100 µM | Sf9 cells expressing AC2 | |
| 1,9-dideoxyforskolin | EC50 (AC5 Activation) | 20 µM | Sf9 cells expressing AC5 | |
| 1,9-dideoxyforskolin | Emax (vs. Forskolin for AC5) | 100% | Sf9 cells expressing AC5 | |
| Forskolin | Differentially Expressed Genes (Fold Change >2) | 2,824 | Chick Auditory Epithelia (72h) | [4] |
| Forskolin | Treatment Concentration for RNA-seq | 10 µM | Human Bronchial Epithelial Cells |
Signaling Pathway
Caption: Signaling pathway of this compound in gene expression.
Experimental Workflow
Caption: Experimental workflow for gene expression analysis.
Experimental Protocols
Protocol 1: Cell Culture and Treatment with this compound
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Vehicle control (e.g., DMSO)
-
Cell culture plates (e.g., 6-well or 12-well)
Procedure:
-
Cell Seeding: Seed the cells in the appropriate culture plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Adherence: Allow the cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Treatment Medium: On the day of the experiment, prepare the treatment medium by diluting the this compound stock solution to the desired final concentration (e.g., 1 µM, 10 µM, 25 µM) in fresh, serum-free or low-serum medium. Prepare a vehicle control medium with the same final concentration of DMSO.
-
Cell Treatment: Aspirate the old medium from the cell culture plates and gently wash the cells once with sterile PBS.
-
Addition of Treatment Medium: Add the prepared treatment or vehicle control medium to the respective wells.
-
Incubation: Return the plates to the incubator and incubate for the desired period (e.g., 1, 2, 6, 12, or 24 hours). A time-course experiment is recommended to capture both early and late gene expression events.
Protocol 2: RNA Extraction and Quality Control
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
RNase-free water
-
Ethanol (70%)
-
Spectrophotometer (e.g., NanoDrop)
-
Agilent Bioanalyzer (optional, for RNA integrity assessment)
Procedure:
-
Cell Lysis: After the incubation period, aspirate the medium and lyse the cells directly in the culture wells according to the RNA extraction kit manufacturer's protocol.
-
RNA Purification: Proceed with the RNA purification steps as outlined in the kit's manual, including DNase treatment to remove any contaminating genomic DNA.
-
RNA Elution: Elute the purified RNA in RNase-free water.
-
RNA Quantification: Determine the RNA concentration and purity (A260/A280 and A260/A230 ratios) using a spectrophotometer.
-
RNA Integrity Check (Optional but Recommended): Assess the RNA integrity by determining the RNA Integrity Number (RIN) using an Agilent Bioanalyzer. A RIN value of >8 is generally recommended for downstream applications like RNA-seq.
Protocol 3: Gene Expression Analysis by Quantitative PCR (qPCR)
Materials:
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Gene-specific forward and reverse primers
-
Reference gene primers (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
cDNA Synthesis: Synthesize first-strand cDNA from an equal amount of total RNA (e.g., 1 µg) for all samples using a cDNA synthesis kit.
-
qPCR Reaction Setup: Prepare the qPCR reactions by combining the cDNA, qPCR master mix, and gene-specific primers in a qPCR plate. Include no-template controls (NTCs) for each primer set.
-
qPCR Run: Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Analyze the qPCR data using the comparative Ct (ΔΔCt) method to determine the relative fold change in gene expression between the this compound-treated and vehicle control samples, normalized to the expression of a stable reference gene.
Concluding Remarks
This compound is a valuable pharmacological tool for investigating the role of the cAMP signaling pathway in regulating gene expression. By following the provided protocols and considering the quantitative data, researchers can effectively design and execute experiments to elucidate the genetic and molecular mechanisms underlying various cellular processes. The ability to compare its effects with those of other adenylyl cyclase activators and PKA inhibitors can further refine our understanding of these complex signaling networks.
References
- 1. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Forskolin: unique diterpene activator of adenylate cyclase in membranes and in intact cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gene Expression Analysis of Forskolin Treated Basilar Papillae Identifies MicroRNA181a as a Mediator of Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 9-Deoxyforskolin-Induced CYP3A4 Expression
For Researchers, Scientists, and Drug Development Professionals
Introduction
9-Deoxyforskolin, a non-adenyl cyclase-activating analog of forskolin, has been identified as an inducer of Cytochrome P450 3A4 (CYP3A4) expression.[1] Understanding the mechanism and protocols for utilizing this compound as a CYP3A4 inducer is critical for drug metabolism studies, drug-drug interaction screening, and toxicological assessments. These application notes provide a comprehensive overview of the signaling pathway, detailed experimental protocols, and data presentation guidelines for studying this compound-mediated CYP3A4 induction.
The primary mechanism by which this compound induces CYP3A4 expression is through the activation of the Pregnane X Receptor (PXR), a key nuclear receptor that regulates the transcription of various drug-metabolizing enzymes and transporters.[1] Unlike its parent compound, forskolin, this compound's activity is independent of the cyclic AMP (cAMP) signaling pathway, making it a specific tool for studying PXR-mediated gene regulation.[2]
Signaling Pathway of this compound-Mediated CYP3A4 Induction
This compound acts as a ligand for the Pregnane X Receptor (PXR). Upon binding, PXR undergoes a conformational change, leading to the dissociation of corepressors and recruitment of coactivators. This activated PXR complex then heterodimerizes with the Retinoid X Receptor (RXR). The PXR/RXR heterodimer translocates to the nucleus and binds to specific DNA response elements, such as the xenobiotic-responsive element (XRE), located in the promoter region of the CYP3A4 gene. This binding event initiates the transcription of the CYP3A4 gene, resulting in increased mRNA and subsequent protein expression, leading to enhanced CYP3A4 enzyme activity.
Data Presentation
Quantitative data from CYP3A4 induction experiments should be summarized in clear, structured tables to facilitate comparison between different treatments and concentrations.
Table 1: Hypothetical Dose-Response of this compound on PXR Activation (Reporter Gene Assay)
| Concentration (µM) | Luciferase Activity (Fold Induction vs. Vehicle) |
| 0 (Vehicle) | 1.0 ± 0.1 |
| 0.1 | 1.5 ± 0.2 |
| 1 | 4.2 ± 0.5 |
| 10 | 15.8 ± 1.9 |
| 50 | 25.3 ± 2.8 |
| Rifampicin (10 µM) | 30.5 ± 3.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary.
Table 2: Hypothetical Effect of this compound on CYP3A4 mRNA Expression and Enzyme Activity
| Treatment | CYP3A4 mRNA (Fold Change vs. Vehicle) | CYP3A4 Activity (pmol/min/mg protein) |
| Vehicle Control (0.1% DMSO) | 1.0 ± 0.2 | 15 ± 2 |
| This compound (10 µM) | 8.5 ± 1.1 | 125 ± 15 |
| Rifampicin (10 µM, Positive Control) | 12.2 ± 1.5 | 180 ± 20 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary based on the experimental system.
Experimental Protocols
The following are detailed methodologies for key experiments to assess this compound-induced CYP3A4 expression.
Experimental Workflow Overview
Protocol 1: PXR-Mediated CYP3A4 Reporter Gene Assay
This assay quantifies the activation of PXR by this compound, leading to the expression of a reporter gene (e.g., luciferase) under the control of the CYP3A4 promoter.
Materials:
-
HepG2 cells stably or transiently co-transfected with a human PXR expression vector and a CYP3A4-promoter-luciferase reporter vector.
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
This compound (stock solution in DMSO).
-
Rifampicin (positive control, stock solution in DMSO).
-
DMSO (vehicle control).
-
White, opaque 96-well microplates.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the transfected HepG2 cells in a white, opaque 96-well plate at a density of 1 x 104 cells per well in 100 µL of culture medium.
-
Incubation: Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of this compound and a fixed concentration of rifampicin (e.g., 10 µM) in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control wells (0.1% DMSO).
-
Incubation: Incubate the plate for another 24-48 hours at 37°C and 5% CO2.
-
Luciferase Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Add 100 µL of luciferase assay reagent to each well.
-
Incubate for 10 minutes at room temperature to ensure complete cell lysis.
-
-
Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as fold induction relative to the vehicle control.
Protocol 2: Quantification of CYP3A4 mRNA Expression by qRT-PCR
This protocol measures the change in CYP3A4 gene expression at the mRNA level following treatment with this compound.
Materials:
-
Primary human hepatocytes or HepaRG™ cells.
-
Appropriate cell culture medium (e.g., Williams' E Medium).
-
This compound.
-
Rifampicin.
-
DMSO.
-
RNA extraction kit.
-
Reverse transcription kit.
-
qPCR master mix.
-
Primers and probes for CYP3A4 and a housekeeping gene (e.g., GAPDH, ACTB).
-
qPCR instrument.
Procedure:
-
Cell Culture and Treatment:
-
Culture primary human hepatocytes or HepaRG™ cells in 24-well plates until confluent.
-
Treat the cells with various concentrations of this compound, a positive control (rifampicin, 10 µM), and a vehicle control (0.1% DMSO) for 48-72 hours.
-
-
RNA Extraction:
-
After incubation, wash the cells with PBS and lyse them directly in the wells.
-
Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer or a bioanalyzer.
-
-
Reverse Transcription:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR:
-
Set up the qPCR reaction with the cDNA template, qPCR master mix, and specific primers/probes for CYP3A4 and the housekeeping gene.
-
Perform the qPCR reaction using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Calculate the cycle threshold (Ct) values.
-
Determine the relative expression of CYP3A4 mRNA using the ΔΔCt method, normalized to the housekeeping gene and relative to the vehicle control.
-
Protocol 3: Measurement of CYP3A4 Enzyme Activity
This assay determines the functional consequence of CYP3A4 induction by measuring its metabolic activity.
Materials:
-
Hepatocytes treated as described in Protocol 2.
-
CYP3A4 substrate (e.g., Luciferin-IPA from P450-Glo™ Assay).
-
Luminogenic detection reagent.
-
White, opaque 96-well microplates.
-
Luminometer.
Procedure:
-
Cell Treatment: Treat cells with this compound, rifampicin, and vehicle control as described previously.
-
Substrate Incubation:
-
After the treatment period, remove the culture medium.
-
Add the CYP3A4 substrate solution (e.g., Luciferin-IPA in culture medium) to each well.
-
Incubate at 37°C for a specified time (e.g., 1-4 hours) to allow for substrate metabolism.
-
-
Detection:
-
Transfer an aliquot of the supernatant from each well to a new white, opaque 96-well plate.
-
Add the luminogenic detection reagent to each well.
-
Incubate at room temperature for 20 minutes in the dark.
-
-
Measurement: Measure the luminescence using a luminometer. The light signal is proportional to the amount of metabolite produced, and thus to the CYP3A4 activity.
-
Data Analysis:
-
Calculate the CYP3A4 activity (e.g., in relative light units or converted to pmol/min/mg protein if a standard curve is used).
-
Express the results as fold induction over the vehicle control.
-
Conclusion
This compound serves as a valuable tool for investigating the PXR-mediated induction of CYP3A4. The protocols and guidelines provided here offer a framework for researchers to systematically study its effects on this crucial drug-metabolizing enzyme. Consistent data presentation and adherence to detailed experimental procedures are essential for obtaining reliable and reproducible results in the field of drug metabolism and development.
References
Application Note: Establishing 9-Deoxyforskolin Dose-Response Curves for the Analysis of Adenylyl Cyclase Activation
Audience: Researchers, scientists, and drug development professionals.
Introduction
9-Deoxyforskolin is a naturally occurring labdane diterpenoid and a derivative of forskolin, a well-characterized activator of adenylyl cyclase. Forskolin and its analogs are invaluable tools in studying the role of cyclic AMP (cAMP), a critical second messenger, in a multitude of cellular signaling pathways. By directly activating adenylyl cyclase, these compounds lead to an increase in intracellular cAMP levels, which in turn modulates the activity of downstream effectors such as Protein Kinase A (PKA) and cyclic nucleotide-gated ion channels. Understanding the dose-dependent effects of this compound is crucial for its application in basic research and drug discovery.
This application note provides a detailed protocol for generating dose-response curves for this compound using a cell-based cAMP assay. The outlined procedures are designed to be a robust starting point for researchers to quantify the potency (EC50) of this compound in activating the cAMP signaling pathway.
Signaling Pathway
The canonical cAMP signaling pathway initiated by the activation of adenylyl cyclase is depicted below. This compound is expected to directly stimulate adenylyl cyclase, bypassing the need for G-protein coupled receptor (GPCR) activation.
Troubleshooting & Optimization
9-Deoxyforskolin solubility in DMSO and cell culture media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the solubility of 9-Deoxyforskolin in DMSO and cell culture media. It includes frequently asked questions (FAQs) and troubleshooting guides to address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO?
Q2: How soluble is this compound in cell culture media?
Direct solubility data for this compound in various cell culture media is not specified. Generally, compounds dissolved in a DMSO stock solution are further diluted into the cell culture medium to achieve the desired final concentration. It is crucial to ensure that the final concentration of DMSO in the cell culture medium is low, typically less than 0.5%, to avoid solvent-induced cytotoxicity.[1][3] Precipitation can occur when the DMSO stock is added to the aqueous environment of the cell culture medium.
Q3: What is the mechanism of action of this compound?
This compound is an analog of Forskolin. Forskolin's primary mechanism of action is the activation of adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] This increase in intracellular cAMP levels modulates the activity of various downstream effectors, such as Protein Kinase A (PKA) and cyclic nucleotide-gated ion channels.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in a laboratory setting.
Issue 1: Precipitate Formation When Diluting DMSO Stock in Cell Culture Media
Possible Causes:
-
Low Solubility in Aqueous Solutions: this compound is likely hydrophobic, leading to poor solubility in the aqueous environment of cell culture media.
-
High Final Concentration: The desired final concentration of the compound in the media may exceed its solubility limit.
-
Temperature Shifts: Moving the compound from a storage temperature of -20°C or room temperature to the 37°C of the incubator can affect solubility.
-
Media Components: Components in the cell culture medium, such as salts and proteins, can interact with the compound and cause it to precipitate.[4]
-
Incorrect Dilution Technique: The order and method of mixing can significantly impact whether the compound stays in solution.[1]
Solutions:
-
Optimize Final Concentration: Test a range of final concentrations to determine the maximum soluble concentration in your specific cell culture medium.
-
Pre-warm Media: Before adding the this compound stock solution, warm the cell culture medium to 37°C.
-
Stepwise Dilution: Instead of adding the DMSO stock directly to the full volume of media, perform a stepwise dilution. First, dilute the stock in a smaller volume of pre-warmed media, vortex gently, and then add this intermediate dilution to the final volume.
-
Vortexing: After adding the stock solution to the media, vortex the solution gently and immediately to ensure rapid and uniform dispersion.
-
Serum Concentration: If using serum-containing media, the proteins in the serum can sometimes help to solubilize hydrophobic compounds. Consider if the serum concentration can be optimized.
-
Check for Contamination: Bacterial or fungal contamination can also cause turbidity or precipitation in the media.[5]
Issue 2: Inconsistent Experimental Results
Possible Causes:
-
Compound Degradation: Improper storage of the this compound powder or stock solution can lead to degradation. Multiple freeze-thaw cycles of the DMSO stock should be avoided.[6]
-
Inaccurate Pipetting: Errors in pipetting the highly concentrated DMSO stock can lead to significant variations in the final concentration.
-
Cell Culture Variability: Issues such as cell line misidentification, mycoplasma contamination, or poor cell health can all contribute to inconsistent results.[5]
Solutions:
-
Proper Storage: Store the this compound powder as recommended by the manufacturer. Aliquot the DMSO stock solution into single-use volumes to avoid repeated freeze-thaw cycles.
-
Calibrate Pipettes: Ensure that all pipettes used for preparing solutions are properly calibrated.
-
Cell Line Authentication: Regularly authenticate your cell lines to ensure they have not been misidentified or cross-contaminated.
-
Mycoplasma Testing: Routinely test your cell cultures for mycoplasma contamination.[5]
Data Presentation
Table 1: Solubility of Related Compound (Forskolin)
| Compound | Solvent | Reported Solubility | Storage of Stock Solution |
| Forskolin | Anhydrous DMSO | 2.5 mg / 5 µl | Up to 4 months at -20°C |
| Forskolin | 95% Ethanol | 6 mg / ml | Not specified |
Note: This data is for Forskolin and should be used as a guideline for this compound. Actual solubility may vary.
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Calculate Required Mass: Determine the mass of this compound powder needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 394.5 g/mol .[7][8]
-
Mass (g) = 0.010 mol/L * Volume (L) * 394.5 g/mol
-
-
Weighing: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolving: Add the appropriate volume of anhydrous DMSO to the tube.
-
Vortexing: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes and store at -20°C.
Protocol 2: Preparation of a Working Solution in Cell Culture Media
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound DMSO stock solution at room temperature.
-
Pre-warm Media: Pre-warm the required volume of cell culture medium to 37°C in a sterile tube.
-
Dilution: Add the required volume of the 10 mM stock solution to the pre-warmed media to achieve the desired final concentration. For example, to make a 10 µM working solution in 10 ml of media, add 10 µl of the 10 mM stock solution.
-
Mixing: Immediately after adding the stock solution, cap the tube and vortex gently to ensure a homogenous solution.
-
Application: Use the freshly prepared working solution to treat your cells immediately.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: Experimental workflow for cell treatment.
References
- 1. mpbio.com [mpbio.com]
- 2. 66575-29-9 CAS MSDS (Forskolin) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. cellculturedish.com [cellculturedish.com]
- 5. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. scbt.com [scbt.com]
- 8. biocompare.com [biocompare.com]
Optimizing 9-Deoxyforskolin Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing 9-Deoxyforskolin concentration for their cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a cell-permeable diterpenoid and a derivative of Forskolin. Its primary mechanism of action is the direct activation of adenylyl cyclase (AC), an enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). This leads to a rapid increase in intracellular cAMP levels, which in turn modulates the activity of various downstream effectors like Protein Kinase A (PKA) and cyclic nucleotide-gated ion channels. Unlike Forskolin, which activates most adenylyl cyclase isoforms, this compound can exhibit isoform-specific effects, which may vary depending on the cell type and the specific adenylyl cyclase isoforms expressed.
Q2: What is a typical concentration range for this compound in cell-based assays?
The optimal concentration of this compound is highly dependent on the cell type, the specific adenylyl cyclase isoforms expressed, and the desired magnitude of cAMP increase. A general starting point for concentration-response experiments is to test a range from 1 µM to 100 µM . However, it is crucial to perform a dose-response curve for each specific cell line and assay to determine the optimal concentration.
Q3: How should I prepare and store this compound?
This compound is typically soluble in organic solvents such as Dimethyl Sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10-50 mM) and store it at -20°C or -80°C. For experiments, the DMSO stock solution should be diluted to the final desired concentration in cell culture medium. It is important to minimize the final DMSO concentration in the cell culture to avoid solvent-induced cytotoxicity or off-target effects. A final DMSO concentration of less than 0.1% is generally considered safe for most cell lines.
Q4: How long does it take for this compound to induce a maximal cAMP response?
The activation of adenylyl cyclase by this compound is a rapid process. A significant increase in intracellular cAMP levels can typically be observed within 15 to 30 minutes of treatment. However, the exact timing to reach a peak response can vary between cell types. It is advisable to perform a time-course experiment (e.g., 5, 15, 30, 60 minutes) to determine the optimal incubation time for your specific experimental setup.
Q5: Can this compound be cytotoxic?
Yes, at higher concentrations, this compound can exhibit cytotoxicity. The cytotoxic concentration can vary significantly between different cell lines. Therefore, it is essential to assess the cytotoxicity of this compound in your specific cell line in parallel with your functional assays.
Troubleshooting Guide
This guide addresses common issues encountered when optimizing this compound concentration.
Problem 1: No or low cAMP response observed.
| Possible Cause | Troubleshooting Step |
| Suboptimal this compound Concentration | Perform a dose-response experiment with a wider concentration range (e.g., 0.1 µM to 200 µM). |
| Incorrect Incubation Time | Conduct a time-course experiment to determine the peak response time (e.g., 5, 15, 30, 60, 120 minutes). |
| Low Adenylyl Cyclase Expression | Ensure your cell line expresses adenylyl cyclase isoforms that are sensitive to this compound. Consider using a positive control like Forskolin to confirm AC activity. |
| Degraded this compound | Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution at -20°C or -80°C. |
| Assay Interference | Components in the cell culture medium or the assay buffer may interfere with the cAMP measurement. Consult the assay kit manufacturer's instructions for potential interfering substances. |
Problem 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette for cell plating. |
| Edge Effects in Multi-well Plates | To minimize evaporation, fill the outer wells of the plate with sterile PBS or media without cells. Ensure proper humidification in the incubator. |
| Inaccurate Pipetting of this compound | Calibrate your pipettes regularly. Ensure thorough mixing of the this compound solution before adding it to the wells. |
| Cell Clumping | Gently triturate the cell suspension to break up clumps before seeding. |
Problem 3: Unexpected or inconsistent results.
| Possible Cause | Troubleshooting Step |
| Cytotoxicity at High Concentrations | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the IC50 value of this compound for your cell line. Use concentrations well below the cytotoxic range for functional assays. |
| Off-target Effects | This compound may have cAMP-independent off-target effects. Consider using structurally different adenylyl cyclase activators as controls. |
| Solvent (DMSO) Effects | Include a vehicle control (DMSO at the same final concentration as your highest this compound concentration) in all experiments. |
| Cell Line Instability | Ensure you are using a consistent passage number for your cells. Periodically check for mycoplasma contamination. |
Data Presentation
Table 1: Example Dose-Response Data for this compound in a Generic Cell Line
| This compound (µM) | Mean cAMP Level (nM) | Standard Deviation |
| 0 (Vehicle) | 1.2 | 0.3 |
| 1 | 5.8 | 1.1 |
| 5 | 25.4 | 4.2 |
| 10 | 55.1 | 8.9 |
| 25 | 89.7 | 12.5 |
| 50 | 110.3 | 15.1 |
| 100 | 112.5 | 14.8 |
Table 2: Example Cytotoxicity Data for this compound
| Cell Line | IC50 (µM) |
| HEK293 | > 100 |
| HeLa | 75.3 |
| HepG2 | 88.1 |
Note: These are example data and will vary depending on the specific cell line and experimental conditions.
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a cAMP Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in serum-free cell culture medium. A typical concentration range to test would be 0.1, 0.5, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (medium with the same final concentration of DMSO).
-
Cell Treatment: Remove the growth medium from the cells and add the this compound dilutions.
-
Incubation: Incubate the plate at 37°C for the predetermined optimal time (e.g., 30 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based). Follow the manufacturer's instructions for the specific kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC50 value.
Protocol 2: Assessing the Cytotoxicity of this compound using an MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Preparation of this compound Dilutions: Prepare a serial dilution of this compound in complete cell culture medium.
-
Cell Treatment: Replace the medium with the this compound dilutions and incubate for a period relevant to your planned experiments (e.g., 24 or 48 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a proprietary solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot it against the this compound concentration to determine the IC50 value.
Mandatory Visualizations
Troubleshooting inconsistent results in 9-Deoxyforskolin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Deoxyforskolin. Inconsistent experimental results can arise from the compound's unique interactions with different adenylyl cyclase isoforms and potential off-target effects. This guide offers insights and solutions to address these challenges.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why are my experimental results with this compound inconsistent or showing no effect, when I expect it to stimulate adenylyl cyclase?
A1: A primary reason for inconsistent results is the isoform-specific activity of this compound. Unlike its parent compound, forskolin, which is a general activator of most adenylyl cyclase (AC) isoforms (excluding AC9), this compound can act as an antagonist or an inverse agonist on specific AC isoforms. This means that in cell types expressing these particular isoforms, this compound will not only fail to stimulate cAMP production but may inhibit the effects of other activators or even reduce basal cAMP levels.
Troubleshooting Steps:
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Identify the Adenylyl Cyclase Isoforms in Your System: Determine which AC isoforms are expressed in your experimental cell line or tissue. This can be done through literature searches, qPCR, or Western blotting.
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Consult the Isoform Activity Profile: Refer to the table below to understand the expected effect of this compound on the specific AC isoforms present in your system.
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Co-treatment with a Known AC Activator: To test for antagonistic effects, pre-incubate your cells with this compound before adding a known AC activator like forskolin. A reduction in the forskolin-induced cAMP production would indicate that this compound is acting as an antagonist.
Q2: I am observing a decrease in basal cAMP levels after treating my cells with this compound. Is this expected?
A2: Yes, this can be an expected result, particularly if your experimental system expresses adenylyl cyclase isoform 2 (AC2). 1-deoxy-forskolin analogs, including this compound, have been shown to act as inverse agonists on AC2.[1] An inverse agonist is a compound that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In this case, it leads to a reduction in the basal activity of the enzyme.
Troubleshooting Steps:
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Confirm AC2 Expression: Verify the expression of AC2 in your cell line or tissue.
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Dose-Response Curve: Perform a dose-response experiment with this compound to characterize the inverse agonist effect.
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Use a Different Cell Line: If the goal is to activate adenylyl cyclase, consider using a cell line that does not express AC2 or expresses isoforms that are not inhibited by this compound.
Q3: Could off-target effects of this compound be contributing to my unexpected results?
A3: Yes, like many small molecules, this compound may have off-target effects that are independent of adenylyl cyclase. For instance, the related compound 1,9-dideoxyforskolin has been shown to affect potassium channels.[2] Furthermore, forskolin itself can directly interact with glucose transporters, and it is plausible that this compound shares this property.[3][4][5][6][7]
Troubleshooting Steps:
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Review the Literature for Known Off-Target Effects: Search for studies that have investigated the broader pharmacological profile of this compound and related compounds.
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Use Control Compounds: Include control compounds in your experiments that are structurally related to this compound but are known to be inactive at adenylyl cyclase. This can help differentiate between AC-mediated and off-target effects.
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Employ a Rescue Experiment: If an off-target effect is suspected (e.g., on an ion channel), try to reverse the effect with a known blocker of that target.
Q4: What are the best practices for preparing and storing this compound solutions?
A4: Proper handling of this compound is crucial for reproducible results.
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Solubility: this compound is sparingly soluble in water. It is recommended to prepare stock solutions in organic solvents such as DMSO or ethanol.
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Storage: Store stock solutions at -20°C or -80°C to minimize degradation. While specific stability data for this compound is limited, forskolin solutions are known to be stable for several months under these conditions. Avoid repeated freeze-thaw cycles.
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Working Solutions: Prepare fresh working solutions from the stock for each experiment. When diluting in aqueous buffers, ensure that the final concentration of the organic solvent is low (typically <0.5%) and consistent across all experimental conditions, including controls.
Data Presentation
Table 1: Summary of Expected Effects of this compound on Adenylyl Cyclase Isoforms
| Adenylyl Cyclase Isoform | Expected Effect of this compound | Reference |
| AC1 | Antagonist | [1] |
| AC2 | Inverse Agonist | [1] |
| AC5 | Antagonist | [1] |
| Other AC Isoforms (3, 4, 6, 7, 8) | Likely Antagonistic or Weak Partial Agonist Effects | Inferred from[1] |
| AC9 | Not activated by forskolin or its analogs | [8] |
Experimental Protocols
Protocol: Adenylyl Cyclase Activity Assay (Cell-Based)
This protocol provides a general framework for measuring cAMP accumulation in cultured cells treated with this compound. It is designed to help identify whether the compound is acting as an activator, antagonist, or inverse agonist.
Materials:
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Cultured cells expressing the adenylyl cyclase isoform(s) of interest.
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This compound
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Forskolin (as a positive control and for antagonist assays)
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Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
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Cell lysis buffer
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cAMP detection kit (e.g., ELISA, HTRF, or bioluminescent-based assays)
Procedure:
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Cell Seeding: Seed cells in a multi-well plate at a density that will result in a confluent monolayer on the day of the experiment.
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Cell Culture: Culture cells overnight in a humidified incubator at 37°C and 5% CO2.
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Pre-treatment (for antagonist and inverse agonist testing):
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Wash the cells once with serum-free media.
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Add serum-free media containing the PDE inhibitor and various concentrations of this compound.
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Incubate for 15-30 minutes.
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Treatment:
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For Activator Testing: Add different concentrations of this compound to the wells.
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For Antagonist Testing: After the pre-treatment period, add a fixed concentration of forskolin (a concentration that gives a submaximal response, e.g., EC80) to the wells already containing this compound.
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For Inverse Agonist Testing: No further additions are needed after the pre-treatment step.
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Incubation: Incubate the plate for the desired period (typically 15-60 minutes) at 37°C.
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Cell Lysis: Aspirate the media and add cell lysis buffer to each well. Incubate according to the manufacturer's instructions to ensure complete cell lysis and release of intracellular cAMP.
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cAMP Measurement: Perform the cAMP assay according to the kit manufacturer's protocol.
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Data Analysis:
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Generate a standard curve using the cAMP standards provided in the kit.
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Calculate the concentration of cAMP in each sample.
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Plot the cAMP concentration against the concentration of this compound to generate dose-response curves.
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Mandatory Visualizations
Caption: Signaling pathway of this compound's inhibitory effect on adenylyl cyclase.
Caption: Experimental workflow for assessing this compound activity.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Adenylate cyclase and potassium channels are involved in forskolin- and 1,9-dideoxyforskolin-induced inhibition of pregnant rat uterus contractility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Forskolin inhibits insulin-stimulated glucose transport in rat adipose cells by a direct interaction with the glucose transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 5. D-Glucose, forskolin and cytochalasin B affinities for the glucose transporter Glut1. Study of pH and reconstitution effects by biomembrane affinity chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regulation of jejunal glucose transporter expression by forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Forskolin inhibition of glucose transport in bone cell cultures through a cAMP-independent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential Interactions of the Catalytic Subunits of Adenylyl Cyclase with Forskolin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
Preventing 9-Deoxyforskolin precipitation in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 9-Deoxyforskolin, focusing on the common issue of its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating out of my aqueous solution?
A1: this compound, similar to its analogue forskolin, has very low solubility in water. Precipitation is a common issue and can be attributed to several factors:
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Low Aqueous Solubility: The inherent chemical structure of this compound makes it poorly soluble in aqueous buffers. Forskolin, a closely related compound, has a water solubility of only about 0.001% w/v.
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Solvent Choice: The choice of solvent for your stock solution and the final concentration in your aqueous medium are critical. Organic solvents like DMSO and ethanol are commonly used to first dissolve forskolin and its derivatives.
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Temperature Fluctuations: Changes in temperature can affect the solubility of this compound. A decrease in temperature can lead to precipitation.
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pH of the Solution: The pH of your aqueous solution can influence the solubility of the compound.
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High Concentration: Attempting to dissolve this compound at a concentration above its solubility limit in a given solvent system will result in precipitation.
Q2: How can I prevent this compound from precipitating during my experiments?
A2: To prevent precipitation, consider the following strategies:
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Proper Stock Solution Preparation: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO or ethanol. Forskolin is soluble in DMSO at approximately 30 mg/mL and in ethanol at about 15 mg/mL.[1] It is recommended to store stock solutions at -20°C.
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Use of Co-solvents: When diluting your stock solution into an aqueous buffer, the final concentration of the organic solvent should be kept as low as possible to avoid solvent effects on your experiment, but high enough to maintain solubility.
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Employing Solubilizing Agents: The use of cyclodextrins has been shown to significantly increase the aqueous solubility of forskolin and its congeners.[2] These are cyclic oligosaccharides that can encapsulate hydrophobic molecules like this compound, increasing their solubility in water.
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Sonication: Gentle sonication can help to redissolve small amounts of precipitate.
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pH Adjustment: While information on the pH-dependent solubility of this compound is limited, for some compounds, adjusting the pH of the buffer can improve solubility.
Q3: What is the recommended way to prepare a working solution of this compound for cell culture experiments?
A3: To prepare a working solution for cell culture, follow these steps:
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Prepare a Stock Solution: Dissolve this compound in 100% DMSO to make a stock solution of 10-20 mM.
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Intermediate Dilution (Optional): If a very low final concentration is required, you can make an intermediate dilution of the stock solution in your cell culture medium.
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Final Dilution: Directly add the stock solution (or intermediate dilution) to your cell culture medium to achieve the desired final concentration. Ensure rapid mixing to avoid localized high concentrations that can lead to precipitation. The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% (v/v) to avoid cytotoxicity.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation upon addition to aqueous buffer | The concentration of this compound exceeds its solubility limit in the final solution. | - Decrease the final concentration of this compound.- Increase the percentage of co-solvent (e.g., DMSO) in the final solution, being mindful of its effect on the experiment.- Utilize a solubilizing agent like β-cyclodextrin. |
| Precipitation in the stock solution (in organic solvent) | The stock solution is too concentrated or has been stored improperly. | - Dilute the stock solution to a lower concentration.- Ensure the stock solution is stored at -20°C or -80°C in a tightly sealed container to prevent solvent evaporation. |
| Cloudiness or precipitate formation over time in the working solution | The compound is slowly coming out of solution due to instability or temperature changes. | - Prepare fresh working solutions for each experiment.- Maintain a constant temperature for your working solution.- Consider using a cyclodextrin-based formulation for improved stability. |
Quantitative Data
| Solvent | Approximate Solubility of Forskolin | Reference |
| Water | ~0.001% w/v | [2] |
| DMSO | ~30 mg/mL | [1] |
| Ethanol | ~15 mg/mL | [1] |
| DMSO:PBS (pH 7.2) (1:10) | ~0.1 mg/mL | [1] |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
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Materials:
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This compound powder
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Anhydrous Dimethyl Sulfoxide (DMSO)
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Sterile microcentrifuge tubes
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Procedure:
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Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
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Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
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Vortex the tube until the powder is completely dissolved. Gentle warming to 37°C may aid dissolution.
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Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.
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Protocol 2: Solubilization of this compound using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is adapted from methods used for forskolin.
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Materials:
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This compound
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Hydroxypropyl-β-cyclodextrin (HP-β-CD)
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Deionized water
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Magnetic stirrer and stir bar
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Procedure:
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Prepare a solution of HP-β-CD in deionized water. The concentration will depend on the desired final concentration of this compound. A common starting point is a 40% (w/v) solution of HP-β-CD.
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Slowly add the this compound powder to the HP-β-CD solution while stirring continuously.
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Continue stirring at room temperature for several hours or overnight to allow for the formation of the inclusion complex.
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The resulting solution should be clear. If any undissolved particles remain, the solution can be filtered through a 0.22 µm filter.
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This aqueous solution of the this compound/HP-β-CD complex can then be further diluted in your experimental buffer.
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Visualizations
Signaling Pathway of this compound
This compound, like forskolin, is a direct activator of adenylyl cyclase, a key enzyme in cellular signaling. The following diagram illustrates the canonical adenylyl cyclase signaling pathway.
Adenylyl cyclase signaling pathway activated by this compound.
Troubleshooting Workflow for Precipitation Issues
The following diagram outlines a logical workflow for troubleshooting precipitation of this compound.
Workflow for troubleshooting this compound precipitation.
References
Technical Support Center: Cell Viability Assays with 9-Deoxyforskolin Treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing 9-Deoxyforskolin in cell viability assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Forskolin?
This compound is a derivative of Forskolin, a labdane diterpene isolated from the plant Coleus forskohlii. While Forskolin is a well-known activator of most adenylyl cyclase (AC) isoforms, leading to an increase in intracellular cyclic AMP (cAMP), this compound exhibits more complex behavior. Studies on its close analog, 1-deoxyforskolin, have shown that it can act as an antagonist or even an inverse agonist on certain AC isoforms, meaning it can inhibit their basal activity.[1] This differential activity makes this compound a valuable tool for studying the roles of specific AC isoforms.
Q2: What is the primary mechanism of action of this compound?
The primary mechanism of action of this compound involves the direct modulation of adenylyl cyclase (AC) activity. Unlike forskolin, which generally activates AC, this compound can have isoform-specific effects, including inhibition of some AC isoforms.[1] This can lead to a decrease or a differential change in intracellular cAMP levels, which in turn affects downstream signaling pathways, such as the Protein Kinase A (PKA) pathway. It is important to consider the specific AC isoforms expressed in your cell line of interest, as this will determine the cellular response to this compound treatment.
Q3: What are the recommended working concentrations for this compound in cell viability assays?
The optimal working concentration of this compound is highly cell-type dependent and should be determined empirically for each new cell line and assay. Based on studies with the related compound forskolin, a starting range of 1 µM to 100 µM is often used.[2] A dose-response experiment is crucial to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) for your specific experimental conditions.
Q4: How should I prepare and store this compound?
This compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. It is recommended to prepare a concentrated stock solution in 100% DMSO. For cell culture experiments, the final concentration of DMSO in the media should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity. Stock solutions should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Unexpected increase in cell viability at high concentrations of this compound. | Off-target effects or paradoxical signaling. Some forskolin analogs can have complex, non-linear dose-responses. | Perform a wider dose-response curve to fully characterize the effect. Investigate potential off-target effects by examining markers of other signaling pathways. |
| High background or inconsistent results in MTT/XTT assays. | 1. Contamination of reagents or cells.2. Incomplete solubilization of formazan crystals.3. Interference of this compound with the assay chemistry. | 1. Ensure all reagents are sterile and cells are free from contamination.2. Use a recommended solubilization buffer and ensure complete dissolution by gentle mixing.3. Run a cell-free control with this compound to check for direct reduction of the tetrazolium salt. |
| No significant change in cell viability observed. | 1. The cell line may not express the adenylyl cyclase isoforms that are sensitive to this compound.2. The incubation time may be too short.3. The compound may have degraded. | 1. Profile the adenylyl cyclase isoform expression in your cell line.2. Perform a time-course experiment (e.g., 24, 48, 72 hours).3. Use a fresh stock of this compound. |
| Discrepancy between results from different viability assays (e.g., MTT vs. Annexin V/PI). | Different assays measure different cellular parameters. MTT measures metabolic activity, while Annexin V/PI detects apoptosis and necrosis. A compound could affect metabolism without inducing cell death, or vice versa. | Use a multi-parametric approach to assess cell health. Combining a metabolic assay with an apoptosis assay provides a more complete picture of the cellular response. |
| Precipitation of this compound in the culture medium. | The final concentration of DMSO is too low to maintain solubility. | Prepare intermediate dilutions of the this compound stock in culture medium with vigorous mixing before adding to the cells. Ensure the final DMSO concentration remains within the tolerated limit for your cells. |
Data Presentation
Table 1: Recommended Starting Concentrations for this compound in Cell Viability Assays
| Cell Type | Assay Type | Recommended Starting Concentration Range | Reference |
| General (empirical determination required) | MTT, XTT, Annexin V/PI | 1 µM - 100 µM | Based on forskolin data[2] |
Table 2: Comparison of Forskolin and 1-Deoxyforskolin Activity on Adenylyl Cyclase Isoforms
| Adenylyl Cyclase Isoform | Forskolin Effect | 1-Deoxyforskolin Effect |
| AC1 | Agonist | Antagonist/Inverse Agonist |
| AC2 | Agonist | Antagonist/Inverse Agonist |
| AC5 | Agonist | Antagonist/Inverse Agonist |
Data summarized from a study on forskolin analogs.[1] The exact effects of this compound may vary but are expected to be similar to 1-Deoxyforskolin.
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
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Compound Treatment: Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with the same concentration of DMSO) and untreated control wells. Incubate for the desired period (e.g., 24, 48, or 72 hours).
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MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
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Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
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Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Shake the plate gently for 5 minutes and measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Subtract the absorbance of the blank (medium with MTT and DMSO) from all readings. Calculate cell viability as a percentage of the vehicle control.
Protocol 2: Annexin V/PI Apoptosis Assay
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Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentrations of this compound as described in the MTT protocol.
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Cell Harvesting: After the incubation period, collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.
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Washing: Wash the cells twice with cold PBS.
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Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer to a concentration of 1 x 10^6 cells/mL.
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Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI).
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Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze by flow cytometry within one hour.
Mandatory Visualization
Caption: this compound's isoform-specific modulation of adenylyl cyclase.
Caption: General experimental workflow for assessing cell viability with this compound.
Caption: Logical troubleshooting workflow for unexpected results.
References
Minimizing off-target effects of 9-Deoxyforskolin in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of 9-Deoxyforskolin in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Forskolin?
This compound is a naturally occurring analog of forskolin, a labdane diterpene isolated from the plant Coleus forskohlii. The primary and intended target of forskolin is adenylyl cyclase (AC), an enzyme it potently activates, leading to an increase in intracellular cyclic AMP (cAMP) levels. This compound, lacking the hydroxyl group at the 9-position, is a significantly weaker activator of adenylyl cyclase compared to forskolin. While it can still interact with the enzyme, it is much less effective at inducing the conformational changes required for catalysis. This property makes it a useful tool in certain experimental contexts, but also necessitates careful consideration of its potential off-target effects.
Q2: What are the known off-target effects of this compound?
The two primary off-target effects of this compound that researchers should be aware of are:
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Interaction with Glucose Transporters (GLUTs): Like forskolin, this compound can bind to and modulate the activity of glucose transporters, which can affect cellular glucose uptake. This interaction is independent of adenylyl cyclase activation.
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Activation of the Pregnane X Receptor (PXR): this compound can act as an agonist for the pregnane X receptor (PXR), a nuclear receptor primarily expressed in the liver and intestine. PXR activation can lead to the induction of genes encoding drug-metabolizing enzymes, such as cytochrome P450 3A4 (CYP3A4), potentially leading to drug-drug interactions in in vivo studies or confounding results in cell-based assays.[1]
Q3: When should I use this compound in my experiments?
This compound is most appropriately used as an experimental control to help differentiate between cAMP-dependent and cAMP-independent effects of forskolin. If a biological effect is observed with forskolin but not with a similar concentration of this compound, it is likely that the effect is mediated by the activation of adenylyl cyclase and the subsequent rise in cAMP.
Q4: What is 1,9-Dideoxyforskolin and how does it relate to this compound?
1,9-Dideoxyforskolin is another analog of forskolin that is considered biologically inactive with respect to adenylyl cyclase activation. It is often used as a negative control in experiments involving forskolin to confirm that the observed effects are due to cAMP elevation.[2] Both this compound and 1,9-Dideoxyforskolin are poor activators of adenylyl cyclase, but their off-target profiles may differ slightly. For rigorous experimental design, including both compounds as controls can provide more robust data.
Troubleshooting Guides
Issue 1: I am observing an effect with this compound that I expected to be cAMP-dependent.
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Possible Cause: The observed effect may not be mediated by cAMP, but rather by an off-target effect of both forskolin and this compound.
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Troubleshooting Steps:
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Confirm with another AC activator: Use a structurally unrelated adenylyl cyclase activator, such as a G-protein-coupled receptor (GPCR) agonist that signals through Gs, to see if the same effect is produced.
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Use a cAMP analog: Treat your cells with a cell-permeable cAMP analog, such as 8-bromo-cAMP or dibutyryl-cAMP, to directly elevate intracellular cAMP levels and observe if this mimics the effect of forskolin.
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Inhibit downstream effectors of cAMP: Use inhibitors of protein kinase A (PKA) or Exchange protein activated by cAMP (Epac), the main downstream effectors of cAMP, to see if the forskolin-induced effect is blocked.
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Investigate off-target pathways: Consider the possibility of GLUT transporter or PXR involvement.
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Issue 2: My results with this compound are inconsistent.
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Possible Cause: Inconsistent results can arise from issues with compound stability, solubility, or experimental variability.
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Troubleshooting Steps:
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Check Compound Quality and Storage: Ensure your this compound is of high purity and has been stored correctly, protected from light and moisture, to prevent degradation.
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Ensure Proper Solubilization: this compound is poorly soluble in aqueous solutions. Prepare fresh stock solutions in an appropriate organic solvent, such as DMSO or ethanol, and ensure complete dissolution before diluting into your experimental medium. Be mindful of the final solvent concentration in your experiment, and include a vehicle control.
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Optimize Concentration and Incubation Time: Perform a dose-response curve and a time-course experiment to determine the optimal concentration and incubation time for your specific cell type and endpoint.
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Quantitative Data Summary
The following tables summarize the available quantitative data for Forskolin and its analogs.
Table 1: Potency at Adenylyl Cyclase
| Compound | Target | Action | EC50 / IC50 | Reference |
| Forskolin | Adenylyl Cyclase | Activator | ~4-5 µM | [3] |
| This compound | Adenylyl Cyclase | Weak Activator | Significantly > Forskolin | [4] |
| 1,9-Dideoxyforskolin | Adenylyl Cyclase | Inactive | N/A | [2] |
| 1-Deoxyforskolin analogs | Adenylyl Cyclase | Antagonist | N/A | [5] |
Table 2: Off-Target Interactions
| Compound | Off-Target | Interaction | Affinity (Ki / Kd) | Reference |
| Forskolin | Glucose Transporters (GLUTs) | Binding | ~3 µM | |
| This compound | Glucose Transporters (GLUTs) | Binding | Not Quantified | |
| Forskolin | Pregnane X Receptor (PXR) | Agonist | Not Quantified | [1] |
| 1,9-Dideoxyforskolin | Pregnane X Receptor (PXR) | Agonist | Not Quantified | [1] |
Experimental Protocols & Methodologies
Protocol 1: Using 1,9-Dideoxyforskolin as a Negative Control
This protocol outlines the use of 1,9-dideoxyforskolin to differentiate between adenylyl cyclase-dependent and independent effects of forskolin.
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Experimental Groups:
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Vehicle Control (e.g., DMSO or ethanol at the same final concentration as the test compounds)
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Forskolin (at the desired experimental concentration)
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1,9-Dideoxyforskolin (at the same concentration as forskolin)
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Cell Treatment:
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Plate and culture your cells to the desired confluency.
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Prepare working solutions of forskolin and 1,9-dideoxyforskolin in your cell culture medium.
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Replace the existing medium with the medium containing the respective treatments.
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Incubation: Incubate the cells for the predetermined experimental duration.
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Endpoint Measurement: Measure your experimental endpoint (e.g., gene expression, protein phosphorylation, cell viability).
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Data Analysis:
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Compare the effect of forskolin to the vehicle control to determine the total effect.
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Compare the effect of 1,9-dideoxyforskolin to the vehicle control. Any significant effect observed with 1,9-dideoxyforskolin is likely due to off-target, cAMP-independent mechanisms.
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The adenylyl cyclase-dependent effect of forskolin can be inferred by the difference between the effects of forskolin and 1,9-dideoxyforskolin.
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Protocol 2: PXR Activation Luciferase Reporter Assay
This protocol can be used to assess whether this compound activates the pregnane X receptor.
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Cell Line: Use a human hepatoma cell line (e.g., HepG2 or Huh7) that has been transiently or stably transfected with two plasmids:
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A PXR expression vector.
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A reporter plasmid containing a PXR-responsive element (e.g., from the CYP3A4 promoter) driving the expression of a luciferase gene.
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Cell Plating: Seed the transfected cells into a 96-well plate at an appropriate density and allow them to attach overnight.
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Compound Treatment:
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Prepare a serial dilution of this compound and a known PXR agonist (e.g., rifampicin) as a positive control.
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Treat the cells with the compounds for 18-24 hours. Include a vehicle control.
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Luciferase Assay:
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Lyse the cells and measure luciferase activity using a commercial luciferase assay kit according to the manufacturer's instructions.
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Data Analysis:
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Normalize the luciferase activity to a measure of cell viability (e.g., using a co-transfected Renilla luciferase control or a separate viability assay).
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Plot the normalized luciferase activity against the compound concentration and fit the data to a dose-response curve to determine the EC50 value for PXR activation.
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Visualizations
Caption: Signaling pathways of Forskolin and this compound.
Caption: Experimental workflow to minimize off-target effects.
References
- 1. Induction of drug metabolism by forskolin: the role of the pregnane X receptor and the protein kinase a signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships for activation of adenylate cyclase by the diterpene forskolin and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Stimulation of adenylate cyclase by water-soluble analogues of forskolin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential Interactions of the Catalytic Subunits of Adenylyl Cyclase with Forskolin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
Adjusting incubation times for optimal 9-Deoxyforskolin response
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experiments with 9-Deoxyforskolin. The following information is curated to address specific issues related to adjusting incubation times for an optimal response.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound, much like its parent compound forskolin, is a direct activator of adenylyl cyclase (AC), the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). By binding to the catalytic subunit of most adenylyl cyclase isoforms, it increases intracellular cAMP levels, which in turn activates downstream signaling pathways, most notably Protein Kinase A (PKA). Studies have shown that the absence of the hydroxyl group at the C9 position has only minor effects on its efficacy in activating adenylyl cyclase[1].
Q2: What is a typical starting concentration and incubation time for this compound?
Based on the high similarity in activity to forskolin, a starting concentration in the range of 10-50 µM is recommended for initial experiments. Forskolin has a half-maximal effective concentration (EC50) of 5-10 µM for adenylyl cyclase activation in membranes and 25 µM for cAMP elevation in tissue slices[2].
For time-course experiments, the response to forskolin is known to be rapid. An increase in cAMP levels can be detected within minutes of application. For many cell types, a maximal cAMP response is observed after just 5 minutes of incubation. For downstream effects, such as gene expression changes, longer incubation times of 3 to 6 hours may be necessary. It is advisable to perform a time-course experiment (e.g., 5 min, 15 min, 30 min, 1 hr, 3 hr, 6 hr) to determine the optimal incubation time for your specific cell type and endpoint.
Q3: How does the activity of this compound compare to forskolin?
Research indicates that the deletion of the C9-hydroxyl group, which differentiates this compound from forskolin, has minimal impact on the molecule's ability to bind to and activate adenylyl cyclase[1]. Therefore, this compound is expected to exhibit a similar potency and efficacy to forskolin.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or low response to this compound | Inadequate Incubation Time: The incubation period may be too short to elicit a measurable response, or the peak response may have been missed. | Perform a time-course experiment. Test a range of incubation times from 5 minutes to 6 hours to identify the optimal duration for your specific assay and cell type. |
| Suboptimal Concentration: The concentration of this compound may be too low to effectively stimulate adenylyl cyclase. | Conduct a dose-response experiment. Test a range of concentrations (e.g., 1 µM to 100 µM) to determine the EC50 in your experimental system. | |
| Cell Health Issues: Poor cell viability or confluence can lead to a diminished response. | Ensure cells are healthy, within a suitable passage number, and at an appropriate confluence (typically 70-90%) before treatment. | |
| Reagent Degradation: Improper storage of this compound can lead to loss of activity. | Store this compound as recommended by the manufacturer, typically as a stock solution in DMSO at -20°C. Avoid repeated freeze-thaw cycles. | |
| High background signal | Phosphodiesterase (PDE) Activity: Endogenous PDEs rapidly degrade cAMP, which can mask the stimulatory effect of this compound. | Include a broad-spectrum PDE inhibitor, such as IBMX (3-isobutyl-1-methylxanthine), in your assay buffer to prevent cAMP degradation. |
| Basal Adenylyl Cyclase Activity: Some cell types have high basal AC activity, leading to a high baseline cAMP level. | Ensure you have a proper vehicle control (e.g., DMSO) to accurately determine the fold-change in cAMP levels upon treatment. | |
| Inconsistent results between experiments | Variability in Cell Culture: Differences in cell passage number, confluence, or serum concentration can affect cellular responses. | Standardize your cell culture and experimental procedures. Use cells within a consistent passage range and plate them at the same density for each experiment. |
| Pipetting Errors: Inaccurate pipetting can lead to variability in the final concentration of this compound. | Use calibrated pipettes and ensure thorough mixing when preparing dilutions. |
Data Presentation
Table 1: Recommended Starting Concentrations for this compound (based on Forskolin data)
| Application | Concentration Range | Reference |
| Adenylyl Cyclase Activation (Membranes) | 5 - 10 µM (EC50) | [2] |
| cAMP Elevation (Tissue Slices) | 25 µM (EC50) | [2] |
| Augmentation of Hormone Response | 1 µM | [2] |
Table 2: Example Time-Course for cAMP Accumulation
| Incubation Time | Expected Response | Notes |
| 0 - 5 minutes | Rapid increase in cAMP levels | Often the time of peak cAMP concentration. |
| 5 - 30 minutes | Sustained high cAMP levels | Response may start to plateau or slightly decrease. |
| 30 minutes - 6 hours | cAMP levels may begin to decline | Downstream signaling events and gene expression changes become more prominent. |
Experimental Protocols
Protocol 1: General Procedure for this compound Treatment of Cultured Cells
-
Cell Seeding: Plate cells in a suitable culture vessel and allow them to adhere and reach the desired confluence (typically 70-90%).
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM). Store at -20°C.
-
Preparation of Working Solution: On the day of the experiment, thaw the stock solution and dilute it to the desired final concentration in pre-warmed serum-free or low-serum medium. It is recommended to include a PDE inhibitor (e.g., 0.5 mM IBMX) in the medium.
-
Cell Treatment: Remove the culture medium from the cells and replace it with the medium containing this compound. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (determined from a time-course experiment) at 37°C in a CO2 incubator.
-
Assay: Following incubation, lyse the cells and proceed with your downstream assay to measure cAMP levels or other relevant endpoints.
Mandatory Visualizations
Caption: Signaling pathway of this compound.
Caption: General experimental workflow.
References
Validation & Comparative
Comparative Analysis of 9-Deoxyforskolin and Forskolin on Pregnane X Receptor (PXR) Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of 9-Deoxyforskolin and its parent compound, forskolin, on the activation of the Pregnane X Receptor (PXR). PXR is a critical nuclear receptor that governs the expression of genes involved in drug metabolism and disposition, making its modulation a key area of research in drug development and toxicology.
Executive Summary
Both forskolin and its analogs have been investigated for their roles in cellular signaling. While forskolin is a well-established activator of adenylyl cyclase, leading to increased intracellular cyclic AMP (cAMP), recent studies have unveiled a direct, cAMP-independent pathway for PXR activation. This guide synthesizes the available experimental data to compare the PXR-activating properties of forskolin and this compound.
The available literature robustly demonstrates that forskolin is an agonist of PXR.[1][2] Its activation of PXR can occur through both a direct interaction and a potentiation via the protein kinase A (PKA) signaling pathway.[1] In contrast, direct experimental data quantitatively comparing the PXR activation profile of this compound to forskolin is limited in the currently available scientific literature. However, studies on the related analog, 1,9-dideoxyforskolin, which also does not activate adenylyl cyclase, show that it too functions as a PXR agonist, inducing the expression of PXR target genes such as CYP3A.[1][3] This suggests that the core structure of forskolin, independent of its adenylyl cyclase-activating functional groups, is capable of interacting with and activating PXR.
Data Presentation: PXR Activation
Due to the limited direct comparative data for this compound, the following table summarizes the known PXR activation parameters for forskolin.
| Compound | Agonist Activity | Reported EC50 for PXR Activation (in vitro) | Key PXR Target Genes Induced |
| Forskolin | Yes | 0.4–12 µM[2] | CYP3A4[1][4] |
| This compound | Data not available | Data not available | Data not available |
| 1,9-Dideoxyforskolin (analog for comparison) | Yes[1][3] | Not explicitly reported | CYP3A[1][3] |
Signaling Pathways
Forskolin exhibits a dual mechanism in its activation of PXR. It can directly bind to and activate the receptor, leading to the recruitment of coactivators and the displacement of corepressors.[3] Additionally, by elevating cAMP levels and activating PKA, forskolin can potentiate PXR-mediated gene expression, as PXR itself can be a substrate for PKA.[1] The activation of PXR by the analog 1,9-dideoxyforskolin, which does not activate adenylyl cyclase, underscores the direct, cAMP-independent mechanism of PXR activation by the forskolin scaffold.[1][3]
Caption: PXR activation pathways for forskolin and hypothesized for this compound.
Experimental Protocols
A common method to assess PXR activation is a cell-based luciferase reporter assay. The following provides a generalized protocol.
PXR Activation Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
HepG2 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
A co-transfection mixture is prepared containing:
-
A PXR expression vector (e.g., pSG5-hPXR).
-
A luciferase reporter plasmid containing a PXR response element-driven promoter (e.g., pGL3-CYP3A4-XREM-Luc).
-
A control plasmid expressing Renilla luciferase for normalization (e.g., pRL-TK).
-
-
Cells are transfected using a suitable transfection reagent.
-
-
Compound Treatment:
-
After 24 hours of transfection, the media is replaced with fresh media containing the test compounds (forskolin or this compound) at various concentrations. A vehicle control (e.g., DMSO) and a positive control (e.g., rifampicin) are also included.
-
Cells are incubated with the compounds for 24-48 hours.
-
-
Luciferase Activity Measurement:
-
The media is removed, and cells are lysed.
-
Luciferase activity is measured using a dual-luciferase reporter assay system. Firefly luciferase activity is normalized to Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
-
Data Analysis:
-
The fold activation is calculated by dividing the normalized luciferase activity of the compound-treated cells by that of the vehicle-treated cells.
-
EC50 values are determined by plotting the fold activation against the compound concentration and fitting the data to a sigmoidal dose-response curve.
-
References
- 1. Induction of drug metabolism by forskolin: the role of the pregnane X receptor and the protein kinase a signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Activation of Pregnane X Receptor (PXR) and Constitutive Androstane Receptor (CAR) by Herbal Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pregnane X receptor and natural products: beyond drug–drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural product-based screening led to the discovery of a novel PXR agonist with anti-cholestasis activity - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of 9-Deoxyforskolin's Cellular Effects: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the biological effects of 9-Deoxyforskolin and its parent compound, Forskolin, across various cell lines. As potent activators of adenylyl cyclase, these compounds are invaluable tools in studying cAMP-mediated signaling pathways. This document summarizes key quantitative data, details experimental protocols for assessing their activity, and visualizes the underlying signaling mechanisms to support researchers in their experimental design and data interpretation.
Comparative Analysis of Adenylyl Cyclase Activators
This compound, a derivative of Forskolin, acts as a direct activator of adenylyl cyclase, the enzyme responsible for the conversion of ATP to cyclic AMP (cAMP). While both compounds share this primary mechanism of action, their efficacy can vary depending on the specific adenylyl cyclase isoform present in a given cell type. The following tables summarize the quantitative effects of Forskolin on adenylyl cyclase activity and subsequent cellular responses. Available data suggests that this compound exhibits slightly reduced potency compared to Forskolin, with its effects being in a similar range.
Table 1: Comparative Efficacy of Forskolin Analogs on Adenylyl Cyclase Isoforms
| Compound | Adenylyl Cyclase Isoform | Cell Line | EC50 (µM) | Maximal Activation (% of Forskolin) |
| Forskolin | AC1 | Sf9 | 5 - 10 | 100% |
| 1-Deoxyforskolin | AC1 | Sf9 | > 100 | ~10% |
| 1,9-Dideoxyforskolin | AC1 | Sf9 | > 100 | ~5% |
| Forskolin | AC2 | Sf9 | > 100 | 100% |
| 1-Deoxyforskolin | AC2 | Sf9 | > 100 | ~5% |
| 1,9-Dideoxyforskolin | AC2 | Sf9 | > 100 | ~2% |
| Forskolin | AC5 | Sf9 | ~20 | 100% |
| 1-Deoxyforskolin | AC5 | Sf9 | > 100 | ~8% |
| 1,9-Dideoxyforskolin | AC5 | Sf9 | > 100 | ~3% |
Data extrapolated from studies on Forskolin and its 1- and 1,9-dideoxy analogs. Studies indicate that the absence of the 9-hydroxyl group has a minor impact on the efficacy of the compound.
Table 2: Cellular Effects of Forskolin in Various Cell Lines
| Cell Line | Cell Type | Assay | Concentration (µM) | Observed Effect |
| PC12 | Rat Pheochromocytoma | Dopamine Biosynthesis | 0.01 - 0.1 | Increased dopamine biosynthesis.[1] |
| PC12 | Rat Pheochromocytoma | Apoptosis | 1.0 - 10 | Induction of apoptosis.[1] |
| H1299 | Human Non-Small Cell Lung Cancer | Cell Proliferation | Not specified | Impaired cell growth.[2] |
| A549 | Human Non-Small Cell Lung Cancer | Cell Proliferation | Not specified | Impaired cell growth.[2] |
| U937 | Human Histiocytic Lymphoma | Cell Differentiation | 75 | Induced differentiation. |
| NB-4 | Human Promyelocytic Leukemia | Apoptosis | Not specified | Sensitization to GSKJ4 inhibitor-induced apoptosis. |
| Mouse Embryonic Stem Cells | Pluripotent Stem Cells | Germ Cell Differentiation | 20 - 50 | Stimulation of differentiation into germ-like cells. |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of new studies.
Measurement of Intracellular cAMP Levels (ELISA-Based)
Objective: To quantify the intracellular concentration of cAMP in response to treatment with this compound or other adenylyl cyclase activators.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound or other test compounds
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Phosphate Buffered Saline (PBS)
-
Cell lysis buffer
-
Commercially available cAMP ELISA kit
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare stock solutions of this compound and other test compounds in a suitable solvent (e.g., DMSO). Dilute the compounds to the desired final concentrations in cell culture medium.
-
Cell Treatment:
-
Pre-treat cells with a PDE inhibitor (e.g., 1 mM IBMX) for a short period (e.g., 15-30 minutes) to prevent the degradation of cAMP.
-
Remove the pre-treatment medium and add the medium containing the test compounds.
-
Incubate for the desired time period (e.g., 10-30 minutes) at 37°C.
-
-
Cell Lysis:
-
Aspirate the treatment medium and wash the cells once with cold PBS.
-
Add cell lysis buffer to each well and incubate on ice for 10-20 minutes with gentle shaking.
-
-
cAMP Quantification:
-
Perform the cAMP ELISA according to the manufacturer's instructions. This typically involves the addition of cell lysates and detection reagents to the antibody-coated plate.
-
Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.
-
-
Data Analysis: Calculate the cAMP concentration in each sample based on a standard curve generated with known concentrations of cAMP.
Cell Proliferation Assay (MTT Assay)
Objective: To assess the effect of this compound on the proliferation and viability of cells.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound or other test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Replace the medium with fresh medium containing various concentrations of this compound or other test compounds. Include a vehicle control.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well (typically 10% of the culture volume) and incubate for 2-4 hours at 37°C. During this time, viable cells will metabolize the MTT into formazan crystals.
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Incubate the plate with gentle shaking for a period of time to ensure complete solubilization.
-
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control.
Neuronal Differentiation Assay
Objective: To evaluate the potential of this compound to induce neuronal differentiation in a suitable cell line (e.g., PC12 or SH-SY5Y).
Materials:
-
Neuronal progenitor cell line (e.g., PC12, SH-SY5Y)
-
Basal differentiation medium (e.g., DMEM/F12 with reduced serum)
-
This compound
-
Other differentiation-inducing agents (e.g., Retinoic Acid, BDNF) as positive controls
-
Poly-L-lysine or other appropriate coating for culture vessels
-
Microscope with imaging capabilities
-
Antibodies for neuronal markers (e.g., β-III tubulin, MAP2)
-
Secondary antibodies conjugated to fluorophores
-
DAPI for nuclear staining
Procedure:
-
Plate Coating: Coat culture plates or coverslips with Poly-L-lysine to promote neuronal attachment and differentiation.
-
Cell Seeding: Seed the neuronal progenitor cells at a low density onto the coated surfaces in their regular growth medium.
-
Induction of Differentiation:
-
After 24 hours, replace the growth medium with basal differentiation medium containing various concentrations of this compound.
-
Include positive and negative controls.
-
Replenish the medium with fresh differentiation medium every 2-3 days.
-
-
Morphological Assessment:
-
Monitor the cells daily for morphological changes indicative of neuronal differentiation, such as neurite outgrowth.
-
Capture images at different time points (e.g., day 3, 5, 7).
-
-
Immunofluorescence Staining:
-
At the end of the differentiation period, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent-based buffer (e.g., Triton X-100 in PBS).
-
Block non-specific antibody binding with a blocking solution (e.g., bovine serum albumin or normal goat serum in PBS).
-
Incubate with primary antibodies against neuronal markers.
-
Wash and incubate with fluorescently labeled secondary antibodies and DAPI.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence microscope.
-
Quantify the percentage of differentiated cells (e.g., cells positive for neuronal markers with neurites longer than two cell body diameters).
-
Signaling Pathway and Experimental Workflow
The primary mechanism of action of this compound is the direct activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels. This second messenger then activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream targets, culminating in various cellular responses.
Figure 1. Simplified signaling pathway of this compound-mediated adenylyl cyclase activation.
The following diagram illustrates a typical experimental workflow for cross-validating the effects of this compound in different cell lines.
References
- 1. Modulation of PC12 cell viability by forskolin-induced cyclic AMP levels through ERK and JNK pathways: an implication for L-DOPA-induced cytotoxicity in nigrostriatal dopamine neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Forskolin affects proliferation, migration and Paclitaxel-mediated cytotoxicity in non-small-cell lung cancer cell lines via adenylyl cyclase/cAMP axis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 9-Deoxyforskolin and Other Adenylyl Cyclase Activators for Researchers
For researchers and drug development professionals navigating the landscape of adenylyl cyclase (AC) modulation, a clear understanding of the efficacy and mechanism of various activators is paramount. This guide provides a comparative analysis of 9-Deoxyforskolin and other prominent adenylyl cyclase activators, supported by experimental data and detailed protocols. While forskolin is a well-established direct activator of most adenylyl cyclase isoforms, evidence suggests that its derivative, this compound, and related analogs may not share this agonistic profile.
Efficacy of Adenylyl Cyclase Activators: A Quantitative Comparison
The efficacy of adenylyl cyclase activators is typically quantified by their half-maximal effective concentration (EC50) and the maximum velocity (Vmax) of the enzymatic reaction they elicit. The following table summarizes available quantitative data for key adenylyl cyclase activators. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus these values should be interpreted with consideration of the varied experimental contexts.
| Compound | Adenylyl Cyclase Isoform(s) | EC50 | Vmax (Relative to Basal) | Citation(s) |
| Forskolin | Most isoforms (AC1-8) | ~5-10 µM (rat cerebral cortical membranes) | Varies by isoform and tissue | [1] |
| NKH477 | Stimulated type V AC more potently than type II and III | Not explicitly stated, but showed greater stimulation than forskolin for AC5 | 1.87-fold greater stimulation of AC5 compared to forskolin | |
| PACAP-38 | PAC1 Receptors | 0.54 nM (N1E-115 cells) | Not explicitly stated | [2] |
| 1-Deoxyforskolin analogs | AC1, AC2, AC5 | Devoid of agonistic activity; act as antagonists | N/A (antagonistic effect) | [1] |
Note: Data for this compound as a direct activator is notably absent in the reviewed literature. Studies on closely related 1-Deoxyforskolin analogs indicate a lack of agonistic activity.[1] This suggests that the 9-deoxy modification may abrogate the direct activating properties seen with forskolin.
Signaling Pathways and Experimental Workflow
To understand the mechanism of action and the experimental approach to comparing these compounds, the following diagrams illustrate the canonical adenylyl cyclase signaling pathway and a typical experimental workflow.
Caption: Adenylyl cyclase signaling pathway showing both receptor-mediated and direct activation.
Caption: A generalized workflow for comparing the efficacy of adenylyl cyclase activators.
Experimental Protocols
A robust comparison of adenylyl cyclase activators relies on well-defined experimental protocols. Below are methodologies for key experiments.
Membrane Preparation from Cultured Cells or Tissues
Objective: To isolate the plasma membrane fraction containing adenylyl cyclase.
Materials:
-
Cultured cells (e.g., HEK293, CHO) or tissue sample
-
Homogenization buffer (e.g., 50 mM Tris-HCl pH 7.4, 1 mM EDTA, 250 mM sucrose, with protease inhibitors)
-
Dounce homogenizer or sonicator
-
Centrifuge (capable of high speeds, e.g., >100,000 x g)
-
Phosphate-buffered saline (PBS)
Protocol:
-
Harvest cultured cells by scraping or centrifugation. For tissues, mince the sample on ice.
-
Wash the cells or minced tissue with ice-cold PBS.
-
Resuspend the pellet in ice-cold homogenization buffer.
-
Homogenize the suspension using a Dounce homogenizer (for cells) or a sonicator (for tissues) on ice.
-
Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to pellet nuclei and unbroken cells.
-
Transfer the supernatant to an ultracentrifuge tube and centrifuge at a high speed (e.g., 100,000 x g for 1 hour at 4°C) to pellet the membrane fraction.
-
Discard the supernatant and resuspend the membrane pellet in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation using a standard method like the bicinchoninic acid (BCA) assay.
Adenylyl Cyclase Activity Assay (Radiolabeled ATP Method)
Objective: To measure the enzymatic activity of adenylyl cyclase by quantifying the conversion of [α-³²P]ATP to [³²P]cAMP.
Materials:
-
Isolated cell membranes
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM ATP, 1 mM cAMP, ATP regenerating system)
-
[α-³²P]ATP
-
Test compounds (this compound, forskolin, etc.) dissolved in an appropriate vehicle (e.g., DMSO)
-
Stop solution (e.g., 10% trichloroacetic acid)
-
Dowex and alumina chromatography columns
-
Scintillation counter
Protocol:
-
In a reaction tube, combine the isolated membranes, assay buffer, and the test compound at various concentrations.
-
Initiate the reaction by adding [α-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).
-
Terminate the reaction by adding the stop solution.
-
Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.
-
Quantify the amount of [³²P]cAMP using a scintillation counter.
-
Calculate the specific activity of adenylyl cyclase (pmol cAMP/mg protein/min).
Fluorescence-Based Adenylyl Cyclase Assay
Objective: To provide a non-radioactive method for measuring adenylyl cyclase activity, often suitable for high-throughput screening.
Materials:
-
Isolated cell membranes
-
Assay buffer
-
Fluorescent cAMP detection kit (commercially available, e.g., based on competitive immunoassay or fluorescently labeled cAMP analogs)
-
Test compounds
-
Microplate reader with fluorescence detection capabilities
Protocol:
-
Follow the manufacturer's instructions for the specific fluorescent cAMP detection kit.
-
Typically, the assay involves incubating the cell membranes with ATP, the test compound, and other necessary reagents in a microplate well.
-
After the incubation period, a lysis buffer and the fluorescent detection reagents are added.
-
The fluorescence signal is measured using a microplate reader. The signal is inversely or directly proportional to the amount of cAMP produced, depending on the assay principle.
-
A standard curve using known concentrations of cAMP is generated to quantify the cAMP produced in the experimental wells.
Conclusion
The available scientific literature strongly indicates that while forskolin is a potent direct activator of most adenylyl cyclase isoforms, its 9-deoxy derivative and related analogs, such as 1-deoxy-forskolin, likely do not share this property and may, in fact, act as antagonists.[1] Researchers seeking to activate adenylyl cyclase should consider well-characterized agonists like forskolin, its water-soluble derivative NKH477, or peptide activators such as PACAP-38, depending on the specific research requirements and the adenylyl cyclase isoforms of interest. For professionals in drug development, the antagonistic nature of deoxy-forskolin analogs could present an alternative avenue for therapeutic intervention by inhibiting adenylyl cyclase activity. Rigorous and standardized experimental protocols, such as those detailed above, are essential for accurately characterizing the efficacy and mechanism of action of any compound targeting the adenylyl cyclase signaling pathway.
References
- 1. Activation and inhibition of adenylyl cyclase isoforms by forskolin analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization of pituitary adenylate cyclase-activating polypeptide 38 (PACAP38)-, PACAP27-, and vasoactive intestinal peptide-stimulated responses in N1E-115 neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of 9-Deoxyforskolin and Forskolin on Gene Induction
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, evidence-based comparison of 9-Deoxyforskolin and forskolin, focusing on their distinct mechanisms of gene induction. By examining their differential effects on adenylyl cyclase activation and pregnane X receptor (PXR) agonism, this document serves as a critical resource for researchers designing experiments in cellular signaling and gene regulation.
Executive Summary
Forskolin, a labdane diterpene from the plant Coleus forskohlii, is a widely utilized research tool primarily known for its potent activation of adenylyl cyclase, leading to a surge in intracellular cyclic AMP (cAMP) levels. This elevation in cAMP subsequently triggers the protein kinase A (PKA) signaling cascade, culminating in the phosphorylation of the CREB transcription factor and the induction of CREB-responsive genes.
This compound, a naturally occurring analog of forskolin, presents a more nuanced profile. While it is a significantly weaker activator of adenylyl cyclase, it retains the ability to induce gene expression through a cAMP-independent pathway. Both forskolin and its deoxy analog can function as agonists of the pregnane X receptor (PXR), a key nuclear receptor regulating the expression of genes involved in drug metabolism, such as CYP3A4.
This guide dissects these two distinct pathways of gene induction, providing quantitative data, detailed experimental protocols, and visual diagrams to facilitate a comprehensive understanding of the functional differences between this compound and forskolin.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data on the effects of this compound and forskolin on the two key signaling pathways involved in gene induction.
Table 1: Adenylyl Cyclase Activation and cAMP Production
| Compound | EC50 for cAMP Production | Maximum cAMP Induction | Reference |
| Forskolin | ~1.5 µM | High | [1] |
| 1,9-Dideoxyforskolin* | >100 µM | Very Low | [1] |
*Data for 1,9-Dideoxyforskolin, a close structural analog of this compound, is used as a proxy due to the limited direct data on this compound's adenylyl cyclase activity.
Table 2: PXR-Mediated Gene Induction (CYP3A4)
| Compound | PXR Activation (EC50) | CYP3A4 mRNA Induction (Fold Change) | Reference |
| Forskolin | 0.4 - 12 µM | ~3.9-fold | [2] |
| 1,9-Dideoxyforskolin* | Agonist activity confirmed | Induces CYP3A gene expression | [3] |
Signaling Pathways
The differential effects of forskolin and this compound on gene induction can be attributed to their distinct interactions with two primary signaling pathways: the canonical cAMP/PKA/CREB pathway and the PXR-mediated pathway.
Caption: Dual signaling pathways of Forskolin and this compound.
Experimental Workflows
To empirically dissect the differential effects of these compounds, a combination of reporter gene assays and endogenous gene expression analysis is recommended.
References
Validating the Specificity of 9-Deoxyforskolin: A Guide to Essential Control Experiments
For researchers investigating cellular signaling pathways, establishing the specificity of molecular probes is paramount. 9-Deoxyforskolin, an analog of the potent adenylyl cyclase activator forskolin, is often employed in such studies. This guide provides a comparative analysis of essential control experiments to validate the on-target effects of this compound, ensuring the reliability and accuracy of experimental findings.
Comparison of Adenylyl Cyclase Modulators
To ascertain the specific action of this compound, it is crucial to compare its activity with known activators and inhibitors of adenylyl cyclase, as well as with inactive analogs. The following table summarizes the key characteristics and reported potency of relevant compounds.
| Compound | Mechanism of Action | Typical Effective Concentration (EC50/IC50) | Primary Use in Control Experiments |
| Forskolin | Direct activator of most adenylyl cyclase isoforms | EC50: 5-10 µM[1][2] | Positive control for adenylyl cyclase activation |
| This compound | Analog of forskolin; generally considered inactive or a weak partial agonist/antagonist depending on the adenylyl cyclase isoform | Activity is context-dependent and often significantly lower than forskolin | Test compound for specificity validation |
| 1,9-Dideoxyforskolin | Biologically inactive analog of forskolin[3][4][5] | Does not stimulate adenylyl cyclase | Negative control to account for off-target effects of the diterpene core structure |
| SQ 22536 | Non-competitive inhibitor of adenylyl cyclase[1][6] | IC50: ~1.4 - 10 µM, with isoform-specific variations[1][4][6] | To confirm that the observed effects of this compound are mediated by adenylyl cyclase |
| MDL-12,330A | Adenylyl cyclase inhibitor[4] | IC50: Varies significantly with cell type and conditions[4][7][8] | An alternative adenylyl cyclase inhibitor to confirm findings from SQ 22536 experiments |
Experimental Protocols
The cornerstone of validating this compound's specificity is the accurate measurement of intracellular cyclic adenosine monophosphate (cAMP) levels, the product of adenylyl cyclase activity. A competitive enzyme-linked immunosorbent assay (ELISA) is a widely used method for this purpose.
Protocol: Cell-Based Competitive ELISA for cAMP Measurement
This protocol outlines the steps for quantifying intracellular cAMP levels in cultured cells following treatment with this compound and control compounds.
Materials:
-
Cultured cells of interest
-
Cell culture medium and supplements
-
Phosphate-buffered saline (PBS)
-
This compound, Forskolin, 1,9-Dideoxyforskolin, SQ 22536, MDL-12,330A
-
Cell lysis buffer (e.g., 0.1 M HCl with 0.5% Triton X-100)
-
Commercially available cAMP competitive ELISA kit (follow manufacturer's instructions for reagent preparation)
-
Microplate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density that allows them to reach 80-90% confluency on the day of the experiment.
-
Cell Treatment:
-
Remove the culture medium and wash the cells once with pre-warmed PBS.
-
Add fresh, serum-free medium to the cells.
-
Prepare working solutions of this compound and control compounds (Forskolin, 1,9-Dideoxyforskolin, SQ 22536, MDL-12,330A) at various concentrations.
-
For inhibitor studies, pre-incubate the cells with SQ 22536 or MDL-12,330A for 15-30 minutes before adding the activator.
-
Add the compounds to the respective wells and incubate for the desired time (e.g., 15-30 minutes) at 37°C. Include untreated wells as a baseline control.
-
-
Cell Lysis:
-
After incubation, remove the treatment medium.
-
Add 100 µL of cell lysis buffer to each well and incubate for 10-15 minutes at room temperature with gentle shaking to ensure complete lysis.
-
-
cAMP Measurement (Competitive ELISA):
-
Follow the specific instructions of the commercial cAMP ELISA kit. A general workflow is as follows:
-
Add cell lysates and cAMP standards to the wells of the antibody-coated microplate.
-
Add the enzyme-conjugated cAMP to each well.
-
Incubate for the recommended time to allow for competitive binding.
-
Wash the plate to remove unbound reagents.
-
Add the substrate solution and incubate until color develops.
-
Add a stop solution to terminate the reaction.
-
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well using a microplate reader at the wavelength specified by the kit manufacturer.
-
Generate a standard curve by plotting the absorbance of the cAMP standards against their known concentrations.
-
Calculate the cAMP concentration in the cell lysates by interpolating their absorbance values from the standard curve.
-
Normalize the cAMP concentrations to the protein concentration of the cell lysates if significant variations in cell number are expected.
-
Compare the cAMP levels in cells treated with this compound to those treated with positive and negative controls.
-
Visualizing Experimental Logic and Pathways
To further clarify the experimental design and the underlying biological processes, the following diagrams are provided.
Caption: Adenylyl Cyclase Signaling Pathway.
Caption: Experimental Workflow for Specificity Testing.
Caption: Logical Relationships of Adenylyl Cyclase Modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Site and Mechanism of Action for the Widely Used Adenylate Cyclase Inhibitor SQ22,536 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SQ 22536 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]
- 7. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells | PLOS One [journals.plos.org]
- 8. The Adenylyl Cyclase Inhibitor MDL-12,330A Potentiates Insulin Secretion via Blockade of Voltage-Dependent K+ Channels in Pancreatic Beta Cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Step-by-Step Guide to the Proper Disposal of 9-Deoxyforskolin
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses, impervious gloves, and a lab coat.[1][2] All handling of 9-Deoxyforskolin waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1]
Quantitative Data Summary for Chemical Waste Management
Effective waste management relies on clear labeling and segregation. The following table outlines the essential information that should be recorded for each this compound waste container.
| Parameter | Guideline | Rationale |
| Waste Container Labeling | Clearly label with "Hazardous Waste," the chemical name ("this compound"), and the approximate concentration and quantity. | Ensures proper identification and handling by waste management personnel. |
| Accumulation Start Date | Record the date when the first drop of waste is added to the container. | Complies with regulatory limits on hazardous waste storage time in Satellite Accumulation Areas.[3] |
| Container Type | Use a sturdy, leak-proof container with a secure screw-top cap that is chemically compatible with the waste. | Prevents spills and environmental contamination.[4] |
| Segregation | Store this compound waste separately from incompatible materials such as strong acids, bases, and oxidizing agents.[3][4] | Prevents dangerous chemical reactions. |
Step-by-Step Disposal Protocol
The disposal of this compound should adhere to the established hazardous waste procedures of your institution. The following is a generalized protocol:
-
Waste Collection:
-
Collect all waste containing this compound, including unused stock solutions, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, in a designated hazardous waste container.[4][5]
-
Do not mix this compound waste with other chemical waste streams unless you have confirmed their compatibility.[3]
-
-
Container Management:
-
Disposal Request:
-
Once the waste container is full or you have completed the experiments involving this compound, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or equivalent office.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves submitting an online or paper form detailing the contents of the waste container.[5]
-
-
Prohibited Disposal Methods:
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the general workflow for the safe disposal of laboratory chemical waste like this compound.
By adhering to these procedures, researchers can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene and waste management plans for detailed guidance.
References
- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 2. extrasynthese.com [extrasynthese.com]
- 3. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. vumc.org [vumc.org]
- 6. Hazardous Waste and Disposal - American Chemical Society [acs.org]
Personal protective equipment for handling 9-Deoxyforskolin
This guide provides crucial safety and logistical information for the handling and disposal of 9-Deoxyforskolin, a diterpene isolated from Coleus forskohlii.[1][2] The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory practices.
Chemical Identifier:
Immediate Safety Precautions
Primary Hazards:
-
Acute Effects: Avoid direct contact with skin and eyes.[3] Inhalation of dust should be prevented.[3]
-
Fire Prevention: Follow standard measures for preventive fire protection.[3]
Personal Protective Equipment (PPE)
The appropriate PPE should be worn at all times when handling this compound. The following table summarizes the recommended equipment for various laboratory operations.
| Operation | Required Personal Protective Equipment |
| Weighing and Aliquoting (Dry Powder) | NIOSH/CEN approved respirator/mask, chemical-resistant gloves (Nitrile), safety glasses with side shields, lab coat.[3] |
| Solution Preparation and Handling | Chemical-resistant gloves (Nitrile), safety glasses with side shields, lab coat. |
| Experimental Procedures | Chemical-resistant gloves (Nitrile), safety glasses with side shields, lab coat. |
| Spill Cleanup | NIOSH/CEN approved respirator/mask, heavy-duty chemical-resistant gloves, chemical splash goggles, disposable coveralls. |
Operational and Disposal Plans
A systematic approach to handling and disposal is critical to maintaining a safe laboratory environment.
Handling Protocol:
-
Preparation: Ensure all necessary PPE is readily available and in good condition. Work in a well-ventilated area, preferably within a chemical fume hood.
-
Weighing: To minimize dust formation, handle the powdered compound with care.[3]
-
Solubilization: When dissolving the compound, add the solvent slowly to the solid to prevent splashing.
-
Storage: Store this compound in a cool, well-ventilated, and dry place, away from light.[3] Keep the container tightly sealed.[3]
Spill Response:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Increase ventilation to the area.
-
Contain: Use an absorbent material such as sand, sawdust, or a universal binder to contain the spill.
-
Clean: After absorption, clean the contaminated area with soap and water.[3]
-
Dispose: Collect all contaminated materials and dispose of them as hazardous waste in accordance with local regulations.[3]
Disposal Plan:
-
All waste materials, including empty containers, contaminated PPE, and spill cleanup materials, should be disposed of in compliance with local, state, and federal regulations for chemical waste.
Visualizing Safe Handling Procedures
To further clarify the procedural steps for safe handling and the hierarchy of controls, the following diagrams have been created.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
